Cetagliptin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H21F6N4O5P |
|---|---|
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
(3R)-3-amino-1-[(8R)-8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid |
InChI |
InChI=1S/C18H18F6N4O.H3O4P/c1-9-15-8-26-17(18(22,23)24)28(15)3-2-27(9)16(29)6-11(25)4-10-5-13(20)14(21)7-12(10)19;1-5(2,3)4/h5,7-9,11H,2-4,6,25H2,1H3;(H3,1,2,3,4)/t9-,11-;/m1./s1 |
InChI-Schlüssel |
OZJGFWPPILNFKT-FOKYBFFNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cetagliptin mechanism of action in type 2 diabetes
An In-depth Technical Guide on the Core Mechanism of Action of Cetagliptin in Type 2 Diabetes
Executive Summary
This compound is a potent and selective oral inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic action is centered on enhancing the endogenous incretin (B1656795) system, a key regulator of glucose homeostasis. By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound amplifies their glucose-dependent effects on insulin (B600854) secretion and glucagon (B607659) suppression.[3][4] This guide provides a detailed examination of the molecular and physiological mechanisms of this compound, presents key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and illustrates the core pathways through detailed diagrams.
Core Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action of this compound is its competitive and selective inhibition of the DPP-4 enzyme.[5]
1.1 The Incretin System and DPP-4
In response to food intake, endocrine cells in the gastrointestinal tract release incretin hormones, including GLP-1 and GIP. These hormones are crucial for postprandial glucose control.
-
GLP-1 and GIP: Both hormones stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means they are most active when blood glucose levels are elevated, minimizing the risk of hypoglycemia.
-
Glucagon Suppression: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states. This reduces hepatic glucose production, further contributing to lower blood glucose levels.
-
DPP-4 Enzyme: The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated and degraded by the DPP-4 enzyme.
1.2 this compound's Role
This compound binds to the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP. This inhibition leads to increased circulating concentrations of the active forms of these incretin hormones. The elevated incretin levels enhance their natural glucose-lowering effects, leading to improved glycemic control in patients with T2DM.
Signaling Pathways
The glucose-lowering effects of this compound are mediated by the enhancement of the GLP-1 receptor signaling pathway in pancreatic β-cells.
Upon binding to its G-protein coupled receptor (GLP-1R) on the surface of β-cells, GLP-1 initiates a cascade of intracellular events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac pathways converge to mobilize intracellular calcium stores and enhance the exocytosis of insulin-containing granules, but only when glucose concentrations are elevated.
Quantitative Data
Pharmacokinetic Properties of this compound
This compound is rapidly absorbed following oral administration. It exhibits a dose-proportional increase in exposure and has a long half-life, supporting once-daily dosing.
Table 1: Pharmacokinetic Parameters of this compound in Patients with T2DM (Multiple Doses)
| Parameter | 50 mg this compound (Day 14) | 100 mg this compound (Day 14) |
|---|---|---|
| Cmax (ng/mL) | 162 | 300 |
| Tmax (h) | 0.5 - 5.0 (median range) | 0.5 - 5.0 (median range) |
| AUC₀₋₂₄h (h*ng/mL) | 1530 | 3120 |
| t₁/₂ (h) | 34.9 - 41.9 | 34.9 - 41.9 |
Data sourced from clinical studies in patients with T2DM.
Pharmacodynamic Properties
This compound demonstrates potent and sustained inhibition of the DPP-4 enzyme. The plasma concentration required to achieve 50% of the maximum effect (EC₅₀) is lower for this compound compared to Sitagliptin, suggesting higher potency.
Table 2: Pharmacodynamic Parameters of DPP-4 Inhibition
| Parameter | 50 mg this compound | 100 mg this compound | 100 mg Sitagliptin |
|---|---|---|---|
| Max Inhibition (Rmax) | 86.39% | 88.78% | 90.10% |
| Duration of >80% Inhibition (h) | 8.39 | 21.1 | 16.3 |
| EC₅₀ (ng/mL) | 5.37 | 5.37 | 6.73 |
Data sourced from studies in patients with T2DM.
Clinical Efficacy
This compound has shown significant efficacy in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other agents like metformin.
Table 3: Clinical Efficacy of this compound Monotherapy at 24 Weeks
| Parameter | Placebo | 50 mg this compound | 100 mg this compound |
|---|---|---|---|
| Mean Change in HbA1c from Baseline | -0.35% | -1.08% | -1.07% |
| Placebo-Subtracted HbA1c Reduction | N/A | -0.72% | -0.72% |
| Patients Achieving HbA1c <7.0% | 12.9% | 45.0% | 42.3% |
Data from a randomized, double-blind, placebo-controlled phase 3 trial.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This assay is fundamental for screening and characterizing the potency of DPP-4 inhibitors like this compound. A common method is a fluorescence-based assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of purified recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC), and the test inhibitor (this compound) at various concentrations.
-
Reaction Setup: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either the test inhibitor or a vehicle control.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: DPP-4 cleaves the substrate, releasing free AMC, which is fluorescent. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor wells to the control wells. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus inhibitor concentration.
Clinical Trial Protocol for Efficacy Assessment
Assessing the efficacy of this compound in T2DM patients typically involves a randomized, double-blind, placebo-controlled trial.
Methodology:
-
Patient Recruitment: Enroll eligible patients with T2DM who have inadequate glycemic control despite diet and exercise.
-
Randomization: Randomly assign participants into groups to receive this compound (e.g., 50 mg or 100 mg once daily) or a matching placebo.
-
Treatment Period: Administer the assigned treatment over a predefined period (e.g., 24 weeks). The study is double-blinded, meaning neither the participants nor the investigators know the treatment allocation.
-
Data Collection: Collect blood samples at baseline and at regular intervals throughout the study to measure key efficacy endpoints, including Hemoglobin A1c (HbA1c), Fasting Plasma Glucose (FPG), and 2-hour Postprandial Glucose (PPG).
-
Safety Monitoring: Monitor all participants for adverse events throughout the trial.
-
Statistical Analysis: At the end of the study, unblind the data. Analyze the change in efficacy endpoints from baseline for each treatment group and compare the this compound groups to the placebo group to determine statistical significance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Use of a PK/PD Model to Select this compound Dosages for Patients with Type 2 Diabetes in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Sitagliptin on Insulin and Glucagon Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery and Synthesis of Cetagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetagliptin phosphate (B84403) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). As a member of the gliptin class, this compound enhances glycemic control by preventing the degradation of incretin (B1656795) hormones, thereby stimulating glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental data pertaining to this compound phosphate.
Discovery and Development
This compound phosphate was developed by the Chinese pharmaceutical company CGeneTec (Suzhou, China) Co., Ltd.[1]. It is a Class 1 innovative drug that emerged from a dedicated research and development program aimed at creating a novel DPP-4 inhibitor for the management of T2DM[1]. The development of this compound was influenced by the clinical success of other gliptins, such as Sitagliptin, which validated DPP-4 as a therapeutic target. Preclinical studies demonstrated that this compound exhibits potent and selective inhibition of the DPP-4 enzyme[2]. Following successful preclinical and clinical evaluations, this compound phosphate received its first global approval for the treatment of Type 2 diabetes mellitus in China in December 2024[3].
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process to construct the chiral β-amino acid derivative core and the triazolopiperazine moiety. While various synthetic strategies can be employed for compounds of this class, a representative synthesis is outlined in Chinese patent CN103351391A[3]. The following sections detail a plausible synthetic pathway based on established chemistries for similar molecules.
Synthesis of the Chiral Amine Intermediate
The synthesis of the key chiral amine intermediate is a critical step that defines the stereochemistry of the final molecule. A common approach involves the asymmetric hydrogenation of a prochiral enamine or the resolution of a racemic mixture.
Synthesis of the Triazolopiperazine Heterocycle
The synthesis of the trifluoromethyl-substituted triazolopiperazine ring system is another crucial part of the overall synthesis.
Coupling and Final Product Formation
The final steps of the synthesis involve the coupling of the chiral amine intermediate with the triazolopiperazine heterocycle, followed by deprotection and salt formation to yield this compound phosphate.
A generalized synthetic workflow for a gliptin like this compound is depicted below.
Caption: Generalized workflow for the synthesis of this compound phosphate.
Mechanism of Action
This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme[3]. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells. The overall effect is improved glycemic control with a low risk of hypoglycemia[1].
Caption: Mechanism of action of this compound phosphate.
Quantitative Data
The following tables summarize key quantitative data for this compound phosphate from pharmacokinetic, pharmacodynamic, and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Patients with T2DM[1][2]
| Parameter | 50 mg Single Dose (Day 1) | 50 mg Multiple Doses (Day 14) | 100 mg Single Dose (Day 1) | 100 mg Multiple Doses (Day 14) |
| Cmax (ng/mL) | 80.5 | 162 | - | - |
| AUC0-24h (h*ng/mL) | 717 | 1530 | - | - |
| t½ (h) | 34.9 - 41.9 | 34.9 - 41.9 | 34.9 - 41.9 | 34.9 - 41.9 |
| Tmax (h) | 0.5 - 5 | 0.5 - 5 | 0.5 - 5 | 0.5 - 5 |
| CL/F (L/h) | - | 33.6 | - | 32.2 |
Table 2: Pharmacodynamic Properties of this compound[1]
| Parameter | This compound | Sitagliptin |
| DPP-4 Inhibition Emax (%) | 92.47 | 91.68 |
| DPP-4 Inhibition EC50 (ng/mL) | 5.37 | 6.73 |
| Sustained DPP-4 Inhibition (≥80%) | Longer with 100 mg dose | - |
Table 3: Clinical Efficacy of this compound[2][4]
| Parameter | 50 mg this compound | 100 mg this compound | Placebo |
| Plasma Active GLP-1 AUEC0-24h Increase | 2.20-fold | 3.36-fold | - |
| Effect on Plasma Glucose (post-OGTT) | Decrease | Decrease | - |
| Effect on Insulin and C-peptide (post-OGTT) | Increase | Increase | - |
| Change in Glycated Albumin (GA) | Trend towards reduction | Trend towards reduction | No trend |
Experimental Protocols
DPP-4 Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.
-
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction[4].
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 80 mM MgCl₂, 140 mM NaCl, 1% BSA, pH 7.8)
-
Test compound (this compound) and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.
-
Incubate the plate for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C)[5].
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission)[5].
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a DPP-4 enzyme inhibition assay.
Conclusion
This compound phosphate is a promising new therapeutic agent for the management of type 2 diabetes mellitus. Its discovery and development underscore the continued importance of DPP-4 inhibition as a therapeutic strategy. The synthesis of this compound leverages established chemical principles to produce a potent and selective inhibitor. Clinical data have demonstrated its favorable pharmacokinetic and pharmacodynamic profiles, leading to effective glycemic control. This technical guide provides a foundational understanding of this compound phosphate for professionals in the field of drug discovery and development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. benchchem.com [benchchem.com]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Cetagliptin
An In-Depth Technical Guide to Cetagliptin: Chemical Structure, Properties, and Pharmacological Profile
Introduction
This compound is a novel, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, this compound enhances the body's natural ability to control blood sugar by increasing the levels of incretin (B1656795) hormones.[4] This technical guide provides a comprehensive overview of its chemical characteristics, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound's chemical identity is defined by its unique structure, which is central to its selective inhibition of the DPP-4 enzyme. While the free base form of this compound is a viscous oil, it is often developed as a phosphate (B84403) or oxalate (B1200264) salt to improve its properties for pharmaceutical formulation.[5]
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 7-[(3R)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-8-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
| CAS Number | 2243737-33-7 |
| Molecular Formula | C₁₉H₂₀F₆N₅O (for this compound base) |
| Molecular Weight | 464.39 g/mol (for this compound base) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Physical Form | Viscous Oil (Free Base) | Often formulated as a phosphate salt, which exists as a crystalline solid. |
| IC₅₀ (CYP2D6) | 6 µM | Shows inhibitory activity against the CYP2D6 enzyme. |
| Substrate for | P-glycoprotein | this compound is a substrate for the P-glycoprotein transporter. |
Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effect by competitively and selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action. This leads to several downstream effects that contribute to glycemic control:
-
Glucose-Dependent Insulin (B600854) Secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose, particularly after meals.
-
Suppression of Glucagon (B607659) Release: Increased GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
This glucose-dependent mechanism of action ensures that insulin secretion is stimulated primarily when blood sugar is high, minimizing the risk of hypoglycemia that can be associated with other antidiabetic agents.
Pharmacokinetic and Pharmacodynamic Profile
Clinical studies in Chinese patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.
Pharmacokinetics
This compound is rapidly absorbed following oral administration. It exhibits a longer elimination half-life compared to some other DPP-4 inhibitors like sitagliptin, which supports a once-daily dosing regimen.
Table 3: Pharmacokinetic Parameters of this compound in T2DM Patients (Multiple Doses)
| Parameter | 50 mg Once Daily | 100 mg Once Daily | Sitagliptin 100 mg |
|---|---|---|---|
| Tₘₐₓ (h) | 0.5 - 5.0 | 0.5 - 5.0 | N/A |
| t₁/₂ (h) | 41.9 | 34.9 | 9.12 |
| Cₘₐₓ (ng/mL) - Day 14 | 162 | N/A | N/A |
| AUC₀₋₂₄ₕ (h*ng/mL) - Day 14 | 1530 | N/A | N/A |
| Accumulation | Modest | Modest | None |
| Steady State | Achieved after ~1 week | Achieved after ~1 week | N/A |
Data from studies in Chinese patients with Type 2 Diabetes Mellitus.
Pharmacodynamics
This compound demonstrates potent and sustained inhibition of the DPP-4 enzyme. A dose of 50 mg or higher is sufficient to achieve sustained DPP-4 inhibition of ≥80%. This inhibition leads to a significant increase in active GLP-1 levels.
Table 4: Pharmacodynamic Parameters of this compound
| Parameter | This compound | Sitagliptin |
|---|---|---|
| Eₘₐₓ (DPP-4 Inhibition) | 92.47% | 91.68% |
| EC₅₀ (DPP-4 Inhibition) | 5.37 ng/mL | 6.73 ng/mL |
| Active GLP-1 (AUEC₀₋₂₄ₕ) | 2.20-fold increase (50 mg) | N/A |
| | 3.36-fold increase (100 mg) | |
Clinical Efficacy
Phase 3 clinical trials have confirmed the efficacy and safety of this compound as both a monotherapy and an add-on therapy to metformin (B114582) in patients with T2DM.
Table 5: Summary of Phase 3 Clinical Trial Efficacy Data (24 Weeks)
| Treatment Group | Change in HbA1c from Baseline | Placebo-Subtracted HbA1c Reduction | Patients Achieving HbA1c <7.0% |
|---|---|---|---|
| Monotherapy | |||
| This compound 50 mg | -1.08% | -0.72% | 45.0% |
| This compound 100 mg | -1.07% | -0.72% | 42.3% |
| Placebo | -0.35% | N/A | 12.9% |
| Add-on to Metformin | |||
| This compound 50 mg + Metformin | -1.23% | N/A | 51.1% |
| This compound 100 mg + Metformin | -1.17% | N/A | 49.4% |
| Placebo + Metformin | N/A | N/A | 14.4% |
This compound was shown to be effective and well-tolerated, with an incidence of adverse events similar to placebo and no reported drug-related hypoglycemia.
Experimental Protocols
The evaluation of DPP-4 inhibitors like this compound involves standardized in vitro and in vivo experimental protocols.
In Vitro DPP-4 Inhibition Assay
This assay determines the inhibitory potency (IC₅₀) of a compound against the DPP-4 enzyme.
-
Principle: A fluorometric kinetic assay measures the cleavage of a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The DPP-4 enzyme cleaves the substrate, releasing the fluorescent product AMC. The rate of fluorescence increase is proportional to DPP-4 activity, and the reduction in this rate in the presence of an inhibitor indicates its potency.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound (or reference/vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the in vivo efficacy of antihyperglycemic agents by measuring their ability to improve glucose disposal after a glucose challenge.
-
Principle: In a diabetic animal model or human subjects, the drug is administered prior to an oral glucose load. Blood glucose levels are then monitored over time to assess the drug's effect on glucose tolerance.
-
Materials:
-
Test subjects (e.g., diabetic mouse models like db/db mice, or human patients)
-
Test compound (this compound) and vehicle control
-
Glucose solution for oral gavage
-
Blood glucose monitoring equipment
-
-
Methodology:
-
Acclimatization and Fasting: Subjects are acclimatized and then fasted overnight to ensure a baseline glucose level.
-
Dosing: The test compound (this compound) or vehicle is administered orally at a pre-determined time before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein (for rodents) or via venipuncture.
-
Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
-
Blood Sampling: Blood samples are collected at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plasma glucose concentrations are plotted against time for both treated and control groups. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between groups to determine the improvement in glucose tolerance.
-
Conclusion
This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Its favorable pharmacokinetic profile supports a convenient once-daily dosing regimen, and its glucose-dependent mechanism of action provides effective blood sugar lowering with a low risk of hypoglycemia. The comprehensive data from preclinical and clinical studies establish this compound as a valuable therapeutic option in the management of T2DM.
References
- 1. What is this compound Phosphate used for? [synapse.patsnap.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Use of a PK/PD Model to Select this compound Dosages for Patients with Type 2 Diabetes in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. JP2020525553A - this compound salt, method for producing the same, drug composition, and use thereof - Google Patents [patents.google.com]
Preclinical Pharmacology Profile of Cetagliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetagliptin is a novel, orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). Preclinical evidence demonstrates that this compound is a potent inhibitor of the DPP-4 enzyme, exhibiting greater inhibitory activity than sitagliptin (B1680988).[1] By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), this compound enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and improves overall glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro potency and selectivity, pharmacokinetics, and pharmacodynamics in relevant animal models, alongside detailed experimental methodologies.
Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
This compound exerts its therapeutic effect by competitively and selectively inhibiting the enzyme dipeptidyl peptidase-4. DPP-4 is a serine protease responsible for the rapid inactivation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.
By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to the potentiation of their downstream effects on glucose homeostasis:
-
Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, stimulating a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.
This glucose-dependent mechanism of action confers a low risk of hypoglycemia, a significant advantage over other classes of antidiabetic agents.
In Vitro Pharmacology
Potency against DPP-4
The inhibitory potency of this compound against the DPP-4 enzyme is a key determinant of its pharmacological activity. While specific IC50 values for this compound are not publicly available, preclinical studies have indicated that its inhibitory activity on DPP-4 is stronger than that of sitagliptin.[1] For comparative purposes, sitagliptin is a potent DPP-4 inhibitor with a reported IC50 value of approximately 18-19 nM.[2][3][4] It can be inferred that this compound possesses an IC50 value lower than this benchmark.
| Compound | Target | IC50 (nM) |
| This compound | Human DPP-4 | < 18 (Inferred) |
| Sitagliptin (Comparator) | Human DPP-4 | ~18 |
Selectivity Profile
High selectivity for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical safety feature. Non-selective inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical animal studies, including alopecia, thrombocytopenia, and multiorgan histopathological changes.[5] this compound is characterized as a highly selective DPP-4 inhibitor. The table below presents a typical selectivity profile for a highly selective DPP-4 inhibitor like sitagliptin, demonstrating the significant fold-selectivity required for a favorable safety profile.
| Enzyme | Sitagliptin IC50 (nM) | Fold Selectivity vs. DPP-4 |
| DPP-4 | 18 | - |
| DPP-8 | > 40,000 | > 2,200 |
| DPP-9 | > 40,000 | > 2,200 |
| FAPα | > 40,000 | > 2,200 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a representative method for determining the in vitro inhibitory activity of a test compound like this compound against DPP-4 using a fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the DPP-4 enzyme.
Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test Compound: this compound
-
Positive Control: Sitagliptin
-
Vehicle: Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the stock solution to obtain a range of test concentrations.
-
Assay Setup:
-
In a 96-well microplate, add the test compound solutions to the 'Test Wells'.
-
Add a known DPP-4 inhibitor (e.g., Sitagliptin) to the 'Positive Control Wells'.
-
Add DMSO vehicle to the 'Negative Control (100% Activity)' wells.
-
Add assay buffer and DMSO to the 'Blank (No Enzyme)' wells.
-
-
Enzyme Addition: Add diluted recombinant human DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate solution (H-Gly-Pro-AMC) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4][5]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Negative - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific preclinical pharmacokinetic parameters for this compound are not publicly available, the following table provides representative data for the well-characterized DPP-4 inhibitor, sitagliptin, in rats and dogs, which serves as a template for the expected parameters for this compound.
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Dose | 2 mg/kg p.o. | 2 mg/kg p.o. |
| Bioavailability (%) | High | High |
| Tmax (h) | ~0.5 | ~1.0 |
| Cmax (ng/mL) | Data not specified | Data not specified |
| AUC (ng*h/mL) | Data not specified | Data not specified |
| Half-life (t1/2, h) | ~2 | ~4 |
| Clearance (mL/min/kg) | 40-48 | ~9 |
| Volume of Distribution (L/kg) | 7-9 | ~3 |
| Primary Route of Elimination | Renal (Active Secretion) & Biliary | Renal |
| Data for Sitagliptin.[6] |
In vitro studies have shown that this compound is a substrate for the P-glycoprotein (P-gp) transporter, which may influence its absorption and distribution.[7] Additionally, this compound demonstrates a low potential for clinically significant drug-drug interactions mediated by cytochrome P450 enzymes, with only a moderate inhibitory effect observed on CYP2D6 in vitro.[7]
Preclinical Pharmacodynamics and Efficacy
The in vivo efficacy of this compound has been demonstrated in established animal models of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.
DPP-4 Inhibition in vivo
In preclinical studies using ZDF rats, this compound demonstrated significant and sustained inhibition of serum DPP-4 activity, achieving levels of ≥80%.[1] This level of inhibition is considered necessary for a clinically meaningful increase in active GLP-1 levels and subsequent glucose-lowering effects.
Efficacy in Oral Glucose Tolerance Test (OGTT)
The Oral Glucose Tolerance Test (OGTT) is a standard preclinical model to assess the efficacy of antihyperglycemic agents. In these studies, this compound significantly inhibited the rise in blood glucose levels following an oral glucose challenge in ZDF rats.[1] The glucose-lowering effect was dose-dependent and confirmed the compound's ability to improve glucose tolerance.
| Animal Model | Treatment | Key Findings |
| Zucker Diabetic Fatty (ZDF) Rat | This compound | - Significantly inhibited serum DPP-4 activity (≥80%)- Significantly reduced blood glucose levels- Showed stronger inhibitory activity than sitagliptin |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol describes a general procedure for performing an OGTT in a rat model to evaluate the in vivo efficacy of this compound.
Objective: To assess the effect of this compound on glucose tolerance following an acute oral glucose challenge.
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic models (e.g., db/db mice).
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Fasting: Prior to the test, animals are fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t= -60 min or -30 min) is collected from the tail vein to measure fasting blood glucose.
-
Drug Administration: Animals are randomly assigned to treatment groups and administered this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at a pre-determined time before the glucose challenge (e.g., 60 minutes prior).
-
Pre-Glucose Blood Sample: A blood sample is taken immediately before the glucose challenge (t=0 min).
-
Glucose Challenge: A solution of dextrose is administered via oral gavage at a standard dose (e.g., 2 g/kg body weight).
-
Post-Challenge Blood Sampling: Blood samples are collected at multiple time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile from t=0 to t=120 minutes.
-
Compare the AUC values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA) to determine the percentage reduction in glucose excursion.
-
Preclinical Toxicology
A comprehensive toxicology program is essential to characterize the safety profile of a new chemical entity. For DPP-4 inhibitors, a key aspect of safety assessment is the high selectivity against DPP-8 and DPP-9 to avoid off-target toxicities. The preclinical toxicology program for this compound would typically include acute toxicity studies, repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology, genotoxicity, and carcinogenicity studies.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats (OECD 407 Guideline)
This protocol provides a representative framework for a sub-acute toxicity study.
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days in rats and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Animal Model: Young adult Sprague-Dawley rats.
Procedure:
-
Dose Groups: At least 3 dose levels of this compound (low, mid, high) and a vehicle control group are used. Each group consists of an equal number of male and female animals (e.g., 10 per sex).
-
Administration: The test substance is administered daily via oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to treatment and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive panel of parameters.
-
-
Necropsy and Histopathology:
-
At the end of the 28-day treatment period, all animals are euthanized.
-
A full gross necropsy is performed, and organ weights are recorded.
-
A comprehensive list of tissues from all animals in the control and high-dose groups is collected, preserved, and examined microscopically. Tissues from lower dose groups showing treatment-related changes are also examined.
-
-
Data Analysis: All data are analyzed for treatment-related effects and dose-response relationships. The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.
Conclusion
The preclinical pharmacology profile of this compound establishes it as a potent, selective, and orally active DPP-4 inhibitor with significant potential for the treatment of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, leads to effective glucose-lowering with a low intrinsic risk of hypoglycemia. In vitro studies confirm its high potency and selectivity, while in vivo studies in relevant diabetic animal models demonstrate its ability to provide sustained DPP-4 inhibition and improve glucose tolerance. The comprehensive preclinical assessment supports its continued development and clinical investigation.
References
- 1. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of Cetagliptin to the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is derived from the inhibition of the DPP-4 enzyme, which plays a crucial role in the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, this compound enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[3]
This technical guide provides a comprehensive overview of the binding characteristics of DPP-4 inhibitors, with a focus on the methodologies used to determine their binding affinity. While specific in vitro quantitative binding affinity data for this compound, such as Ki and IC50 values from enzymatic assays, are not extensively available in publicly accessible literature, this document outlines the standard experimental protocols used for such determinations. Furthermore, comparative data for other well-characterized DPP-4 inhibitors are presented to offer a valuable frame of reference for researchers.
The Incretin Pathway and the Role of DPP-4 Inhibition
The incretin effect, a physiological phenomenon characterized by an amplified insulin response to oral glucose compared to intravenous glucose, is primarily mediated by GLP-1 and GIP.[4] These hormones are released from the gastrointestinal tract in response to food intake and act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner.[5] They also suppress the secretion of glucagon from pancreatic α-cells.
The enzyme DPP-4 rapidly degrades active GLP-1 and GIP, thereby terminating their insulinotropic effects. DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position. Inhibition of DPP-4 by agents like this compound prevents this degradation, leading to elevated levels of active incretin hormones and a subsequent enhancement of their glucose-lowering effects.
References
- 1. Disposition study of the novel dipeptidyl peptidase 4 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cetagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cetagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is a newly developed oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves enhancing the body's natural ability to regulate blood glucose levels. This document details the core experimental methodologies, presents key quantitative data, and visualizes the underlying biochemical pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound increases the circulating levels of active incretins.[5] This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic beta cells and a suppression of glucagon (B607659) release from pancreatic alpha cells, ultimately resulting in improved glycemic control.[3][4][6]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of this compound.
Quantitative Data Summary
While specific binding kinetic data for this compound is emerging, extensive data exists for Sitagliptin, the first-in-class DPP-4 inhibitor, which serves as a critical benchmark. Preclinical and clinical studies indicate that this compound's inhibitory profile is comparable to or more sustained than that of Sitagliptin.[5][7]
| Parameter | Analyte | Value | Conditions / Notes | Source(s) |
| IC₅₀ | Sitagliptin | 18 nM | Cell-free assay | [8] |
| Sitagliptin | 19 nM | Caco-2 cell extracts | [9] | |
| Selectivity | Sitagliptin | >2,600-fold | For DPP-4 vs. DPP-8, DPP-9, and other peptidases | [8] |
| Inhibition | This compound (100 mg) | ≥80% | Sustained plasma DPP-4 inhibition; longer than Sitagliptin | [5][7] |
| This compound (50 mg) | Comparable to Sitagliptin | Intensity and duration of DPP-4 inhibition | [5][7] | |
| Mechanism | Sitagliptin | Competitive, Reversible | Tight and fast binding inhibitor of human DPP-4 | [10] |
Experimental Protocols
The in vitro characterization of this compound's activity relies on robust and standardized assays. The following sections detail the methodologies for key experiments.
DPP-4 Inhibition Assay (Fluorometric)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the DPP-4 enzyme.
Principle: The assay employs a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC molecule.[11] An inhibitor like this compound will compete with the substrate, reducing the rate of the enzymatic reaction and thus the fluorescence signal. The rate of fluorescence increase is directly proportional to the enzyme's activity.[11]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., H-Gly-Pro-AMC)[12]
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and EDTA)[12]
-
Test Compound (this compound) stock solution in DMSO
-
Positive Control (e.g., Sitagliptin) stock solution in DMSO[13]
-
DMSO (solvent)[13]
-
96-well black, solid-bottom microplates[13]
-
Fluorescence microplate reader with kinetic mode (Excitation: 350-360 nm, Emission: 450-465 nm)[13]
-
Incubator set to 37°C[13]
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the DPP-4 enzyme and substrate in cold Assay Buffer immediately before use. Keep the diluted enzyme on ice.[12]
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to generate a range of test concentrations. Prepare similar dilutions for the positive control.[13]
-
-
Assay Plate Setup:
-
Prepare triplicate wells for each condition in a 96-well black microplate. A typical final volume is 100 µL.
-
Blank (No Enzyme) Wells: Add Assay Buffer and solvent (DMSO).[13]
-
Enzyme Control (100% Activity) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and solvent (DMSO).[13]
-
Test Compound Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the corresponding this compound dilution.[13]
-
Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the Sitagliptin dilution.[13]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRelative Fluorescence Units / min).
-
Subtract the average slope of the Blank wells from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Slope of Test Well / Slope of Enzyme Control Well)] * 100[13]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for DPP-4 Inhibition Assay
The diagram below outlines the workflow for determining the IC₅₀ of a DPP-4 inhibitor.
Enzyme Inhibition Kinetic Analysis
This experiment determines the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Principle: By measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor, the nature of the enzyme-inhibitor interaction can be elucidated. For a competitive inhibitor like Sitagliptin, an increase in substrate concentration will increase the apparent IC₅₀ value.[10]
Procedure:
-
Follow the general protocol for the fluorometric DPP-4 inhibition assay described above.
-
Perform the assay using a matrix of conditions with varying concentrations of the DPP-4 substrate and several fixed concentrations of this compound.[13]
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
Data Analysis:
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a plot of 1/V versus 1/[Substrate]).[13]
-
The pattern of the lines generated at different inhibitor concentrations reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from these plots, providing a precise measure of the inhibitor's potency.
Conclusion
The in vitro characterization of this compound confirms its role as a potent and selective DPP-4 inhibitor. Standardized fluorometric assays are crucial for determining its IC₅₀ and elucidating its kinetic profile. Comparative data with Sitagliptin establishes a strong benchmark for its activity, highlighting its comparable or potentially more sustained inhibitory action.[5][7] These in vitro studies are a cornerstone of the preclinical evaluation, providing essential data on the compound's mechanism, potency, and selectivity, which are critical for its development as a therapeutic agent for type 2 diabetes.
References
- 1. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jkscience.org [jkscience.org]
- 4. globalrph.com [globalrph.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Sitagliptin - Wikipedia [en.wikipedia.org]
- 7. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
Cetagliptin's Effect on Incretin Hormone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetagliptin is an orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). Its therapeutic effect is primarily mediated through the enhancement of the incretin (B1656795) system. By preventing the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), this compound increases levels of their active forms, leading to improved glycemic control. This guide provides a detailed overview of the mechanism of action of this compound, its quantified effects on incretin hormone levels based on available clinical trial data, and the experimental protocols used to ascertain these effects.
Introduction: The Incretin System and DPP-4 Inhibition
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin (B600854) response compared to an equivalent intravenous glucose infusion. This effect is mediated by two primary gut-derived hormones: GLP-1 and GIP.[1] In patients with T2DM, this incretin effect is diminished.[1]
-
Glucagon-Like Peptide-1 (GLP-1): Secreted from L-cells in the distal intestine, active GLP-1 (7-36)amide stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and reduces appetite.[2]
-
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted from K-cells in the proximal intestine, active GIP (1-42) is the primary incretin in healthy individuals and also stimulates glucose-dependent insulin secretion.[1][3]
The biological activity of both GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents that function by blocking this enzyme. This compound is a novel, potent, and selective DPP-4 inhibitor.[4] By preventing the breakdown of incretins, this compound enhances the levels of active GLP-1 and GIP, thereby restoring a significant part of the incretin effect and improving glucose homeostasis.[3][5]
Mechanism of Action
This compound competitively and reversibly binds to the catalytic site of the DPP-4 enzyme. This inhibition prevents the cleavage of N-terminal dipeptides from GLP-1 and GIP. As a result, the half-life of the active forms of these hormones is prolonged, leading to increased plasma concentrations and enhanced downstream physiological effects on insulin and glucagon secretion.[3][5]
Quantitative Effects on Incretin Hormone Levels
Clinical data, primarily from a randomized, double-blind, placebo-controlled study in patients with T2DM, provide quantitative evidence of this compound's effect on active incretin levels.[3][6]
Effect on Glucagon-Like Peptide-1 (GLP-1)
Treatment with this compound for 14 days resulted in a significant, dose-dependent increase in the plasma levels of active GLP-1. The area under the concentration-time curve over 24 hours (AUEC₀₋₂₄h) for active GLP-1 was substantially elevated compared to placebo.[3] Another study in healthy volunteers also confirmed that this compound doses of 100 mg or higher produced postprandial increases in active GLP-1 levels.[7]
| Treatment Group (Once Daily for 14 Days) | Fold Increase in Active GLP-1 (AUEC₀₋₂₄h) vs. Placebo | Reference |
| This compound 50 mg | 2.20 | [3] |
| This compound 100 mg | 3.36 | [3] |
| Sitagliptin (B1680988) 100 mg | Data demonstrates significant DPP-4 inhibition comparable to 50 mg this compound | [3] |
Table 1: Effect of this compound on Plasma Active GLP-1 Levels in Patients with T2DM.
Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP)
As a DPP-4 inhibitor, this compound is mechanistically expected to prevent the degradation of active GIP (1-42), thereby increasing its plasma concentration.[3] Clinical studies with other DPP-4 inhibitors, such as sitagliptin, have confirmed this class effect, demonstrating significant augmentation of intact GIP concentrations post-meal.[8] For instance, one study reported that sitagliptin increased intact GIP concentrations by 90.2% following a mixed meal.[8]
However, at present, specific quantitative data from clinical trials detailing the fold-increase or absolute concentrations of active GIP following this compound administration are not available in the reviewed literature. Future publications from ongoing or completed clinical trials are anticipated to provide this information.
Experimental Protocols
The following sections detail the methodologies employed in clinical trials designed to assess the pharmacodynamic effects of this compound on incretin hormones. The primary reference is the study conducted by Zhou C, et al. (2024).[3][6]
Clinical Study Design
A representative study evaluating this compound was a single-center, randomized, double-blind, placebo- and positive-controlled trial.
-
Study Population: 32 adult Chinese patients with a diagnosis of Type 2 Diabetes Mellitus.[3][6]
-
Randomization and Treatment: Subjects were randomly assigned to one of four parallel groups to receive oral, once-daily doses for 14 consecutive days:
-
Primary Assessments: Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters were assessed, including plasma concentrations of active GLP-1. Safety and tolerability were monitored throughout the study.[3]
-
Key Pharmacodynamic Test: An Oral Glucose Tolerance Test (OGTT) was performed on Day 15 to evaluate effects on glucose, insulin, C-peptide, and glucagon.[6]
Incretin Hormone Measurement Protocol
While the specific assay kits used in the this compound trials were not detailed in the reviewed publications, a standard, validated protocol for measuring active incretin hormones is critical due to their rapid degradation ex vivo.
-
Blood Sample Collection:
-
Blood should be drawn into pre-chilled vacuum tubes containing a preservative cocktail. For active GLP-1 and GIP, tubes containing EDTA, aprotinin, and a specific DPP-4 inhibitor (e.g., sitagliptin) are recommended to prevent proteolytic degradation.
-
Immediately after collection, tubes must be gently inverted 8-10 times and placed on an ice bath.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, samples should be centrifuged at approximately 1,600 x g for 15 minutes at 4°C.
-
The resulting plasma is then aliquoted into cryovials and immediately frozen at -80°C until analysis.
-
-
Hormone Quantification:
-
Assay Type: Commercially available, high-sensitivity sandwich Enzyme-Linked Immunosorbent Assays (ELISAs) or Radioimmunoassays (RIAs) are standard methods. These assays utilize two antibodies: a capture antibody targeting the C-terminus of the incretin and a detection antibody specific to the intact, active N-terminus.
-
Procedure: The assay is performed according to the manufacturer's instructions, which typically involves incubation of plasma samples on antibody-coated plates, followed by washing steps, addition of a labeled detection antibody, and subsequent signal detection using a microplate reader.
-
Validation: The chosen assay must be validated for specificity, sensitivity, precision, and accuracy in the relevant matrix (human plasma).
-
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is a standardized procedure used to assess postprandial glucose and hormone dynamics.
-
Patient Preparation: Subjects should fast for at least 8 hours (but not more than 14 hours) overnight prior to the test. They should have maintained an unrestricted carbohydrate diet (≥150 g/day ) for the 3 days preceding the test.
-
Baseline Sample: On the morning of the test (e.g., Day 15 of the clinical trial), a fasting blood sample (Time = 0 min) is collected.
-
Glucose Administration: The subject consumes a standardized glucose solution, typically containing 75 grams of anhydrous glucose dissolved in approximately 250-300 mL of water, over a 5-minute period.
-
Post-Load Sampling: Venous blood samples are collected at specified intervals after the glucose load. A typical schedule includes samples at 30, 60, 90, and 120 minutes post-ingestion.
-
Analytes Measured: Each blood sample is analyzed for plasma glucose, insulin, C-peptide, and glucagon concentrations to assess the pancreatic response to the glucose challenge under the influence of the study medication.
Conclusion
This compound, as a selective DPP-4 inhibitor, effectively enhances the incretin system. Clinical trial data definitively show that this compound administration leads to a significant and dose-dependent increase in the circulating levels of active GLP-1 in patients with type 2 diabetes. Based on its mechanism of action and evidence from other drugs in its class, it is also expected to increase the levels of active GIP, though specific quantitative data for this compound is needed to confirm the magnitude of this effect. The robust pharmacodynamic response of the incretin system to this compound underlies its utility as a therapeutic agent for improving glycemic control in T2DM.
References
- 1. Incretin-based therapies: review of current clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sitagliptin on Insulin and Glucagon Levels in Type 2 Diabetes Mellitus [e-dmj.org]
- 3. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
- 5. What is this compound Phosphate used for? [synapse.patsnap.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized, placebo and positive-controlled study in healthy volunteers to evaluate pharmacokinetic and pharmacodynamic properties of multiple oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive In-Vivo Analysis of Cetagliptin: Pharmacokinetics and Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in-vivo pharmacokinetics and metabolism of Cetagliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. This document summarizes key quantitative data, outlines detailed experimental protocols from preclinical and clinical studies, and visualizes metabolic pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a potent and highly selective DPP-4 inhibitor that works by increasing the levels of active glucagon-like peptide-1 (GLP-1), thereby stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its clinical application and further development. This guide synthesizes available in-vivo data from studies in Sprague-Dawley rats and humans.
Pharmacokinetics
This compound is rapidly absorbed after oral administration in both humans and rats. In patients with type 2 diabetes, plasma concentrations of this compound peak between 0.5 and 5 hours post-dose.
Pharmacokinetic Parameters in Humans
Clinical studies in patients with type 2 diabetes have characterized the pharmacokinetic profile of this compound following single and multiple oral doses. The key parameters are summarized in the table below.
| Parameter | 50 mg Single Dose (Day 1) | 50 mg Multiple Dose (Day 14) | 100 mg Single Dose (Day 1) | 100 mg Multiple Dose (Day 14) | 100 mg Sitagliptin (B1680988) (Multiple Dose) |
| Tmax (h) | 0.5 - 5 | N/A | 0.5 - 5 | N/A | Similar to this compound |
| Cmax (ng/mL) | 80.5 | 162 | 219 | 300 | N/A |
| AUC0-24h (h*ng/mL) | 717 | 1530 | 1830 | 3120 | N/A |
| t1/2 (h) | 34.9 - 41.9 | 34.9 - 41.9 | 34.9 - 41.9 | 34.9 - 41.9 | 9.12 |
| Accumulation Ratio (Cmax) | N/A | 1.49 | N/A | N/A | No accumulation |
| Accumulation Ratio (AUC0-24h) | N/A | 1.75 | N/A | N/A | No accumulation |
Table 1: Pharmacokinetic parameters of this compound and Sitagliptin in patients with Type 2 Diabetes Mellitus. Data sourced from a clinical study involving multiple oral doses.
Pharmacokinetic Parameters in Sprague-Dawley Rats
A study in Sprague-Dawley rats provides insights into the disposition of this compound in a preclinical model.
| Parameter | Value |
| Dose | 6 mg/kg (oral) |
| Total Radioactivity Recovery | 90.20% within 168h |
| Recovery in Urine | 25.15% of dose |
| Recovery in Feces | 13.85% of dose |
Table 2: Excretion and recovery of [14C] this compound in Sprague-Dawley rats.
Metabolism
This compound is the major radioactive component found in the plasma and urine of Sprague-Dawley rats, indicating that a significant portion of the drug is excreted unchanged. However, several metabolites have been identified, primarily formed through hydroxylation, N-sulphation, and glucuronidation.
Metabolites in Sprague-Dawley Rats
Six major metabolites have been identified in Sprague-Dawley rats, each accounting for a small percentage of the total plasma AUC.
| Metabolite | Formation Pathway |
| M1 | Hydroxylation |
| M2 | N-sulphate conjugate |
| M3 | N-carbamoyl glucuronic acid conjugate |
| M4 | Glucuronide of a hydroxylated metabolite |
| M5 | Glucuronide of a hydroxylated metabolite |
Table 3: Major metabolites of this compound identified in Sprague-Dawley rats.
Caption: Metabolic pathway of this compound in Sprague-Dawley rats.
Experimental Protocols
This section details the methodologies employed in the key in-vivo pharmacokinetic studies of this compound.
Study in Patients with Type 2 Diabetes Mellitus
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in Chinese patients with type 2 diabetes mellitus.
Study Design: A randomized, double-blind, placebo- and positive-controlled study.
Subjects: 32 Chinese adults with T2DM.
Treatment Groups:
-
This compound (50 mg or 100 mg, once daily for 14 days)
-
Placebo (once daily for 14 days)
-
Sitagliptin (100 mg, once daily for 14 days)
Sample Collection: Blood samples were collected for pharmacokinetic and pharmacodynamic analysis at predefined time points.
Analytical Method: Plasma concentrations of this compound and sitagliptin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Caption: Workflow of the clinical study in T2DM patients.
Study in Sprague-Dawley Rats
Objective: To evaluate the metabolism and excretion of this compound in Sprague-Dawley (SD) rats.
Animals: Male Sprague-Dawley rats.
Drug Administration: A single oral dose of 6 mg/kg [14C] this compound (approximately 100 µCi) was administered.
Sample Collection:
-
Urine and Feces: Collected at various intervals up to 168 hours post-dose.
-
Blood: Serial blood samples were collected to determine plasma concentration profiles.
-
Bile: For bile duct cannulated rats, bile was collected to assess biliary excretion.
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in urine, feces, and bile was measured by liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and feces samples were analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.
Caption: Workflow of the in-vivo metabolism study in rats.
Conclusion
The in-vivo studies of this compound in both humans and rats demonstrate that it is rapidly absorbed and primarily excreted unchanged, with metabolism playing a minor role in its elimination. The identified metabolites are formed through common biotransformation pathways. The pharmacokinetic profile, characterized by a relatively long half-life in humans, supports once-daily dosing. This comprehensive guide
Unveiling the Shadows: A Technical Guide to Cetagliptin Synthesis Impurities and By-products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the impurities and by-products associated with the synthesis of Cetagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Understanding and controlling these impurities is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the various types of impurities, their formation, and the analytical methodologies for their detection and quantification, supported by experimental protocols and visual diagrams.
Classification and Origins of Impurities
Impurities in this compound can be broadly categorized into two main classes: process-related impurities and degradation products. Process-related impurities are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions. Degradation products, on the other hand, result from the chemical decomposition of the drug substance under various environmental conditions.
Process-Related Impurities:
The synthesis of this compound is a multi-step process, and impurities can be introduced at various stages. Key process-related impurities include:
-
Starting Material and Intermediate Impurities: Residual starting materials and intermediates that are not completely removed during purification steps can be present in the final API.
-
By-products of the Main Reaction: Side reactions occurring during the synthesis can lead to the formation of structurally related impurities.
-
Reagent and Solvent Residues: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.
Degradation Products:
This compound is susceptible to degradation under various stress conditions, leading to the formation of degradation products. These conditions include exposure to acid, base, oxidation, heat, and light. Forced degradation studies are crucial to identify potential degradants that could form during storage and handling.
Key Impurities in this compound Synthesis
Several specific impurities have been identified and characterized in the synthesis of this compound. A summary of some of the notable impurities is provided in the table below.
| Impurity Name | Type | Origin |
| 3-desamino-2,3-dehydrositagliptin | Process-related and Degradation | Formed by acid-catalyzed elimination of the amine group during hydrogenolysis.[1][2] |
| 3-desamino-3,4-dehydrositagliptin | Process-related and Degradation | A degradation-related impurity.[1][2] |
| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Degradation | Formed by the cleavage of the amide group under acidic conditions.[3][4] |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][5]triazolo[4,3-a]pyrazine | Intermediate/Degradation | An intermediate in the manufacturing process and also a degradation product.[1][3] |
| Enamine impurity | Intermediate/Degradation | Reported as an intermediate and/or degradation product.[2] |
| Acid impurity | Degradation | A product of hydrolysis.[1][2] |
| 1-phenylethyl derivative of sitagliptin | Intermediate | An intermediate in the manufacturing process.[1][2] |
| 1-cyclohexylethyl derivative of sitagliptin | By-product | A side reaction product generated during catalytic hydrogenation.[1][2] |
| Enantiomeric impurity | By-product | A side reaction product generated during catalytic hydrogenation.[1] |
| Triazole derivative | Degradation | A degradation-related impurity.[2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to identify its potential degradation products.[5][6][7][8]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Expose the drug solution to various stress conditions as described below.
-
Analyze the stressed samples at appropriate time intervals using a stability-indicating analytical method, such as RP-HPLC.
Stress Conditions:
-
Acidic Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl and heat at 60°C for 30 minutes. Neutralize the solution with 1 N NaOH before analysis.[5]
-
Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH and heat at 60°C for 30 minutes. Neutralize the solution with 1 N HCl before analysis.[5]
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature for 24 hours.[5][8]
-
Thermal Degradation: Heat the drug solution at 80°C for 24 hours.[5][8]
-
Photolytic Degradation: Expose the drug solution to UV light (200 Watt/m²) for 18 hours.[5]
Analytical Method for Impurity Profiling
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the separation and quantification of this compound and its impurities.[5][7][8][9]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | PRONTOSIL C18 (or equivalent) |
| Mobile Phase | Acetonitrile : Acetate buffer (pH 4.4) (36:64 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 37°C |
Quantitative Data on Impurity Formation
The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in a study.
| Stress Condition | % Degradation of this compound |
| Acidic (1 N HCl, 60°C, 30 min) | Significant |
| Alkaline (1 N NaOH, 60°C, 30 min) | Extensive |
| Oxidative (6% H₂O₂, RT, 24 h) | Significant |
| Thermal (80°C, 24 h) | Insignificant |
| Photolytic (UV light, 18 h) | Insignificant |
| Neutral (Water, 60°C, 30 min) | Insignificant |
Source: Adapted from stability studies of Sitagliptin.[5]
Visualization of Impurity Formation Pathways
The following diagrams illustrate the logical relationships in the formation of key impurities during this compound synthesis and degradation.
Caption: General schematic of impurity formation during this compound synthesis.
Caption: Formation of degradation products from this compound under various stress conditions.
Conclusion
The control of impurities in the synthesis of this compound is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the potential process-related impurities and degradation products is essential for developing robust synthetic processes and ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing the importance of rigorous analytical monitoring and control throughout the drug development lifecycle.
References
- 1. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. seejph.com [seejph.com]
An In-depth Technical Guide on the Stability and Degradation Pathways of Sitagliptin
Disclaimer: The initial query for "Cetagliptin" did not yield specific scientific literature. The following guide is based on extensive research for "Sitagliptin," a prominent dipeptidyl peptidase-4 (DPP-4) inhibitor, which is likely the intended subject of the query.
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Sitagliptin (B1680988). The information is compiled from various stability-indicating studies and is intended for researchers, scientists, and drug development professionals.
Overview of Sitagliptin Stability
Sitagliptin is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The primary degradation pathway involves the cleavage of the amide bond linking the triazolopyrazine moiety and the amino acid side chain. However, other degradation products resulting from oxidation and photochemical reactions have also been identified. Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Quantitative Data from Forced Degradation Studies
The stability of Sitagliptin under different stress conditions has been quantitatively evaluated. The following table summarizes the findings from various studies, highlighting the conditions and the extent of degradation observed.
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Degradation Products Formed | Reference |
| Acid Hydrolysis | 2.5 M HCl | 60°C | 6 hours | ~20% | DP1, DP2 | [1][2] |
| 1 N HCl | 60°C | 30 minutes | Significant | Not specified | [3] | |
| 0.5 N HCl | 70°C | Not specified | Not specified | Imp-1 (m/z 193.0), Imp-4 (m/z 234.20) | [4] | |
| 2 M HCl | Not specified | Not specified | High | Not specified | [2][5] | |
| Base Hydrolysis | 1 N NaOH | Not specified | Not specified | Extensive | Not specified | [3] |
| 0.1 N NaOH | Room Temp | Not specified | Not specified | Imp-1 (m/z 193.0), Imp-4 (m/z 234.20) | [4] | |
| 2 M NaOH | Not specified | Not specified | High | Not specified | [2][5] | |
| Oxidative Degradation | 6% H₂O₂ | Not specified | Not specified | Significant | Not specified | [3] |
| 10% H₂O₂ | Room Temp | Not specified | Not specified | SITA-D4, SITA-D5 | [4][6] | |
| Thermal Degradation | Dry Heat | 80°C | 24 hours | Insignificant | SITA-D1, SITA-D2 | [3][6] |
| Photolytic Degradation | UV Light (254 nm) | Not specified | 4 hours | Not specified | 14 Transformation Products (TPs) | [7][8] |
| UV Light | 200 Watt/m² | 18 hours | Insignificant | Not specified | [3] | |
| Neutral Hydrolysis | Water | Not specified | Not specified | Insignificant | Not specified | [3] |
DP1/Imp-1/SITA-D2: 3-(trifluoromethyl)-5,6,7,8-tetrahydro[9][10][11]triazolo[4,3-a]pyrazine DP2/Imp-4/SITA-D1: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Degradation Pathways and Products
Sitagliptin degrades through several pathways depending on the environmental stressor. The major identified degradation products (DPs) are detailed below.
-
Hydrolytic Degradation (Acidic and Basic): The most significant degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond. This cleavage results in the formation of two primary degradation products:
-
Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), degradation occurs, leading to several products. These include dehydration products of the amino acid moiety and oxidation of the triazolopyrazine ring.[6] Ozonation studies have shown the formation of a diketone (TP 406) and the triazole-piperazine moiety (TP 192).[12]
-
Photolytic Degradation: Exposure to UV radiation, particularly at 254 nm, leads to complex degradation pathways. The most characteristic reaction involves nucleophilic aromatic photosubstitution, where fluoride (B91410) atoms on the trifluorophenyl ring are replaced by hydroxyl groups.[7] Up to 14 different transformation products have been identified under UV and vacuum UV (VUV) irradiation.[7][8]
-
Thermal Degradation: Sitagliptin is relatively stable under thermal stress.[3] However, some studies report the formation of the same hydrolytic degradation products (SITA-D1 and SITA-D2) under thermal conditions, suggesting that heat may facilitate hydrolysis if moisture is present.[6]
The primary degradation pathways are visualized in the diagram below.
Caption: Major degradation pathways of Sitagliptin.
Key Experimental Protocols
The following section details a representative experimental protocol for conducting forced degradation studies on Sitagliptin, synthesized from methodologies reported in the literature.
A robust stability-indicating method is essential to separate the parent drug from its degradation products.
-
Chromatographic System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5.0 µm particle size).[9]
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent and a buffer. For example, a gradient or isocratic elution using methanol (B129727) or acetonitrile (B52724) and a phosphate (B84403) buffer (pH range 6.8-7.0).[4][9] A specific composition reported is methanol and potassium phosphate buffer pH 6.8 (60:40, v/v).[9]
-
Column Temperature: 45°C.[4]
To assess stability, Sitagliptin (in bulk or solution form) is subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Protocol: Expose the drug substance (solid or in solution) to UV light.
-
Conditions: Place the sample in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
The general workflow for these studies is illustrated below.
Caption: Experimental workflow for forced degradation studies.
Conclusion
Sitagliptin demonstrates predictable degradation patterns, primarily involving hydrolytic cleavage of its central amide bond under both acidic and basic conditions. It also shows susceptibility to oxidative and photolytic degradation, leading to a variety of other degradation products. The molecule is comparatively stable under thermal and neutral conditions. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations and for establishing robust, stability-indicating analytical methods for quality control.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. asianpubs.org [asianpubs.org]
- 5. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV and (V)UV irradiation of sitagliptin in ultrapure water and WWTP effluent: Kinetics, transformation products and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Note: Ultrasensitive Quantification of Cetagliptin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cetagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes. Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, especially in specialized trials such as microdosing, which require highly sensitive analytical methods to detect the drug at very low concentrations. This document provides a detailed protocol for the determination of this compound in human plasma using a validated, ultrasensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The method described is suitable for clinical research and drug development applications.[1]
Principle
This method employs a Liquid-Liquid Extraction (LLE) technique for sample cleanup and an LC-MS/MS system for the separation and detection of this compound. An isotopically labeled internal standard (IS), this compound-d3, is used to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient mobile phase. The quantification is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol describes the procedure for extracting this compound from human plasma samples.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound and this compound-d3 (Internal Standard) stock solutions
-
Ethyl acetate (B1210297) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound-d3 internal standard working solution to the plasma sample.
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (initial conditions).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental conditions for the quantification of this compound.
Instrumentation & Columns:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Agilent 1200 Series HPLC and AB Sciex API 5500)
-
Analytical Column: XB-C18 (50 x 2.1 mm, 5 µm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 - 0.2 10 0.2 - 0.8 10 -> 90 0.8 - 1.2 90 1.2 - 1.3 90 -> 10 | 1.3 - 2.0 | 10 |
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Quantitative Data Summary
The LC-MS/MS method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance. The performance characteristics are summarized in the table below.[1]
| Parameter | Result |
| Linearity Range | 50.0 - 2000 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL[1] |
| Intra-day Precision (%CV) | 2.1% - 7.5% |
| Inter-day Precision (%CV) | 4.3% - 8.9% |
| Accuracy (% Bias) | -4.2% to 3.8% |
| Recovery | 85.7% - 92.3% |
| Matrix Effect | 93.5% - 104.2% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable (Met acceptance criteria)[1] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the quantification of this compound in human plasma.
Caption: Workflow for this compound analysis in plasma.
References
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Analysis of Sitagliptin
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.
Introduction Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases insulin (B600854) secretion and suppresses glucagon (B607659) release.[3] Ensuring the purity, potency, and stability of Sitagliptin in bulk drug and pharmaceutical formulations is critical. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the accurate quantification of Sitagliptin. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
Principle The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Sitagliptin, being a moderately polar compound, is separated based on its partitioning between the mobile and stationary phases. The concentration of Sitagliptin is quantified by measuring the absorbance of the eluate at a specific UV wavelength.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with an isocratic pump, UV-Visible detector, and data processing software (e.g., Empower, Chromeleon).[1]
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters.
-
-
Chromatographic Column:
-
A Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5 µm particle size) or equivalent is recommended.[2]
-
-
Chemicals and Reagents:
-
Sitagliptin Phosphate (B84403) reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[2]
-
Potassium dihydrogen orthophosphate (AR grade).[3]
-
Orthophosphoric acid (AR grade).[4]
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).[1]
-
HPLC grade water.
-
2. Preparation of Solutions
-
Mobile Phase Preparation (Methanol: Phosphate Buffer pH 4.2, 35:65 v/v):
-
Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjusting the pH to 4.2 using orthophosphoric acid.[2]
-
Filter the buffer solution through a 0.45 µm membrane filter.[2]
-
Mix 350 mL of Methanol with 650 mL of the prepared phosphate buffer.
-
Degas the final mobile phase mixture in an ultrasonic bath for 10-15 minutes before use.[2][4]
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Working Standard Solution Preparation (e.g., 50 µg/mL):
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder 20 Sitagliptin tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Sitagliptin and transfer it to a 10 mL volumetric flask.[4]
-
Add about 7 mL of the mobile phase (diluent).[4]
-
Sonicate the flask for 15 minutes to ensure complete dissolution of the drug.[3][4]
-
Make up the volume to 10 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients before injection.[3]
-
3. Forced Degradation Studies Protocol Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] A stock solution of the drug is subjected to various stress conditions.
-
Acid Hydrolysis: Transfer a known amount of the drug substance to a flask, add 30 mL of 0.1 N HCl, and reflux at 60°C for 4 hours.[1][2] Cool, neutralize with a dilute NaOH solution, and dilute to a final concentration with the mobile phase.[1][2]
-
Base Hydrolysis: Transfer the drug to a flask, add 30 mL of 0.1 N NaOH, and reflux at 60°C for 4 hours.[1][2] Cool, neutralize with a dilute HCl solution, and dilute to the final concentration.[1][2]
-
Oxidative Degradation: Dissolve 10 mg of the drug in a 100 mL volumetric flask, add 30 mL of 3% H₂O₂, and keep in the dark for 24 hours.[1] Dilute to volume with water.[1]
-
Thermal Degradation: Expose the solid drug powder in a petri dish to a temperature of 80°C for two weeks.[3] Subsequently, weigh the drug, dissolve, and dilute to the required concentration.
-
Photolytic Degradation: Expose the solid drug powder in a petri dish to UV light (at 254 nm) in a UV cabinet for 24 hours.[1] Afterwards, weigh the drug, dissolve, and dilute to the required concentration.[1]
Data Presentation
The chromatographic conditions and method validation parameters are summarized in the tables below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.2) (35:65 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 266 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient[2] |
| Run Time | 10 minutes[2] |
Table 2: Summary of Method Validation Parameters (as per ICH Guidelines)
| Parameter | Typical Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 10-70 µg/mL[1][2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98% to 102%[1][2] |
| Precision (% RSD) | Repeatability (Intraday) ≤ 2.0% Intermediate (Interday) ≤ 2.0% | % RSD < 2.0%[2][3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.001 µg/mL[2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.003 µg/mL[2] |
| Specificity | No interference from blank, placebo, or degradation products | The method successfully separates the drug peak from degradation products.[3][5] |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters | The method is reliable under small variations in flow rate, pH, and mobile phase composition.[1] |
Table 3: Example Results of Forced Degradation Studies
| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
|---|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl) | 24 Hrs | 98.76 | 1.24 | 100.0[1] |
| Base Hydrolysis (0.1 M NaOH) | 24 Hrs | 98.63 | 1.37 | 100.0[1] |
| Oxidative (3% H₂O₂) | 24 Hrs | Significant degradation observed | - | - |
| Thermal Degradation (80°C) | 2 Weeks | Minor degradation observed | - | - |
| Photolytic Degradation | 24 Hrs | Minor degradation observed | - | - |
Workflow Visualization
The overall workflow for the HPLC analysis of Sitagliptin is depicted below.
Caption: Experimental workflow for the HPLC-UV analysis of Sitagliptin.
Conclusion The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of Sitagliptin in bulk and pharmaceutical dosage forms.[1] The validation results confirm that the method adheres to ICH guidelines, and the forced degradation studies demonstrate its stability-indicating capability. This makes the method highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.[3]
References
Application Note: High-Throughput Bioanalysis of Sitagliptin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sitagliptin (B1680988) in human plasma. The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies. The method utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the validation criteria set by regulatory agencies.
Introduction
Sitagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor to improve glycemic control in patients with type 2 diabetes.[1][2] Accurate and reliable quantification of Sitagliptin in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] This application note provides a comprehensive protocol for the bioanalysis of Sitagliptin in human plasma.
Experimental
Materials and Reagents
-
Sitagliptin reference standard (Purity ≥99%)
-
Sitagliptin-d4 (Internal Standard, IS) (Purity ≥99%, Isotopic Purity ≥98%)[3]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., Kinetex® C18, Agilent Poroshell 120 EC-C18).[3][4]
-
Analytical balance, centrifuges, and calibrated pipettes.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Sitagliptin and Sitagliptin-d4 (IS) are prepared in methanol at a concentration of 1 mg/mL.[3] Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.[3] The CC standards are typically prepared over a concentration range of 5-1000 ng/mL.[2][3] QC samples are prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 1000 ng/mL Sitagliptin-d4).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Alternatively, a liquid-liquid extraction (LLE) can be performed using methyl tert-butyl ether (MTBE) as the extraction solvent.[2][3]
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters for the analysis of Sitagliptin.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Kinetex® C18 or equivalent (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | 5 mM Ammonium Acetate with 0.04% Formic Acid in Water : Acetonitrile (50:50, v/v)[3] |
| Flow Rate | 0.2 - 0.45 mL/min[3][4] |
| Elution Mode | Isocratic[2][3] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 µL |
| Run Time | < 2 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition (Sitagliptin) | m/z 408.2 → 193.0[2][3] |
| MRM Transition (Sitagliptin-d4) | m/z 412.2 → 239.1[2][3] |
| Collision Energy (Sitagliptin) | 30 V[5] |
| Declustering Potential (Sitagliptin) | 91 V[5] |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to the guidelines of the US Food and Drug Administration (FDA) and other regulatory agencies. The validation parameters are summarized in the following tables.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.998[2][3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
Table 4: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 1.52 - 3.72[3] | 1.81 - 9.87[3] | 95.70 - 105.94[3] | 97.20 - 100.23[3] |
| Mid QC | 1.52 - 3.72[3] | 1.81 - 9.87[3] | 95.70 - 105.94[3] | 97.20 - 100.23[3] |
| High QC | 1.52 - 3.72[3] | 1.81 - 9.87[3] | 95.70 - 105.94[3] | 97.20 - 100.23[3] |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Sitagliptin | 79.51 - 83.20[3] | 104.64 - 107.30[3] |
| Sitagliptin-d4 (IS) | 83.42[3] | 103.04[3] |
The results demonstrate that the method is linear over the specified concentration range, with a sensitive LLOQ. The precision and accuracy data are well within the acceptable limits of ±15% (±20% for LLOQ). The recovery of Sitagliptin from plasma was consistent and reproducible, and no significant matrix effect was observed.
Workflow Diagram
Caption: Workflow for the bioanalysis of Sitagliptin in human plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Sitagliptin in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput bioanalysis in a regulated environment. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of Sitagliptin.
References
- 1. ijhssm.org [ijhssm.org]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 4. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cetagliptin Cell-Based Assays for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2] DPP-4 is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately lowers blood glucose levels. This application note provides detailed protocols for cell-based assays to determine the inhibitory activity of this compound on DPP-4, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound in cell-based assays are not extensively published in publicly available literature, data for the structurally and functionally similar DPP-4 inhibitor, sitagliptin (B1680988), provides a strong reference. Clinical studies have demonstrated that this compound has a comparable or even more sustained DPP-4 inhibitory effect than sitagliptin.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sitagliptin | Caco-2 | In situ fluorescence-based | 0.6 | |
| Sitagliptin | HepG2 | Cell-based fluorescence probe | 15.97 |
Note: The IC50 values can vary depending on the cell line, substrate concentration, and other experimental conditions. The data presented for sitagliptin is for comparative purposes to indicate the expected potency range for a selective DPP-4 inhibitor like this compound.
Signaling Pathway and Experimental Workflow
DPP-4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) exists as both a transmembrane protein and a soluble form in plasma. Its primary role in glucose homeostasis is the cleavage and inactivation of incretin hormones, GLP-1 and GIP. The inhibition of DPP-4 by this compound prevents this inactivation, leading to prolonged activity of incretins and subsequent downstream effects.
Caption: DPP-4 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Cell-Based DPP-4 Inhibition Assay
The following diagram outlines the general workflow for determining the DPP-4 inhibitory activity of a compound like this compound in a cell-based assay.
Caption: Experimental workflow for a cell-based DPP-4 inhibition assay.
Experimental Protocols
Protocol 1: In Situ DPP-4 Inhibition Assay Using Caco-2 Cells
This protocol is adapted from methodologies using the human intestinal Caco-2 cell line, which endogenously expresses DPP-4.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
This compound (and other test compounds)
-
Sitagliptin (as a positive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DPP-4 fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and sitagliptin in PBS. A typical concentration range to test would be from 10^-10 M to 10^-4 M.
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of PBS.
-
Add 50 µL of the prepared compound dilutions to the respective wells. For control wells, add 50 µL of PBS (vehicle control).
-
-
Pre-incubation: Incubate the plate at 37°C for 1 hour.
-
Substrate Addition: Prepare a 100 µM solution of Gly-Pro-AMC in PBS. Add 50 µL of this substrate solution to each well, resulting in a final substrate concentration of 50 µM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 37°C using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Kinetic readings can be taken every 5 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time).
-
Determine the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: DPP-4 Inhibition Assay Using Cell Lysates
This protocol involves measuring DPP-4 activity in lysates from cells that endogenously or recombinantly express DPP-4, such as HepG2 or HEK293 cells.
Materials:
-
Cells expressing DPP-4 (e.g., HepG2, HEK293)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black microplate
-
This compound and control inhibitors
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 fluorogenic substrate: Gly-Pro-AMC
-
BCA Protein Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay.
-
Assay Preparation:
-
In a 96-well black plate, add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Add assay buffer to bring the total volume to 50 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of 100 µM Gly-Pro-AMC solution in assay buffer to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 value of this compound.
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory potency of this compound on DPP-4 in a cellular context. These assays are essential tools for drug discovery and development, allowing for the characterization and comparison of DPP-4 inhibitors. The use of cell-based assays provides a more physiologically relevant system compared to purely enzymatic assays by considering factors such as cell permeability and interaction with the native, membrane-bound form of the enzyme. The data and methodologies presented here will aid researchers in the continued investigation of this compound and other novel DPP-4 inhibitors.
References
- 1. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. content.abcam.com [content.abcam.com]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Determination of Cetagliptin IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the regulation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound prevents the degradation of these hormones, thereby enhancing their insulinotropic effects and improving glycemic control in type 2 diabetes. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed protocols for in vitro assays designed to determine the IC50 value of this compound against DPP-4.
Mechanism of Action and Signaling Pathway
DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides, including the incretin hormones GLP-1 and GIP.[2] These hormones are released by the gut in response to food intake and play a vital role in glucose homeostasis. They stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[2]
The inhibition of DPP-4 by this compound leads to elevated levels of active GLP-1 and GIP, which in turn potentiates their downstream signaling pathways. This results in increased insulin synthesis and release, leading to enhanced glucose uptake by peripheral tissues and reduced hepatic glucose production.
Figure 1: Signaling pathway of DPP-4 inhibition by this compound.
Data Presentation: Comparative IC50 Values
| DPP-4 Inhibitor | IC50 (nM) | Reference |
| Sitagliptin | 19 | [3] |
| Vildagliptin | 62 | [3] |
| Saxagliptin | 50 | [3] |
| Alogliptin | 24 | [3] |
Experimental Protocols
The following is a detailed protocol for a fluorescence-based in vitro assay to determine the IC50 value of a DPP-4 inhibitor. This method is widely used and relies on the cleavage of a fluorogenic substrate by DPP-4.
Principle
The assay measures the enzymatic activity of DPP-4 through the cleavage of the substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of fluorescence increase is directly proportional to the DPP-4 activity. The IC50 value is determined by measuring the reduction in this rate in the presence of varying concentrations of the inhibitor.[4]
Materials and Reagents
-
Recombinant Human DPP-4
-
This compound (or other test inhibitors)
-
DPP-4 Substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Positive Control Inhibitor (e.g., Sitagliptin)
Experimental Workflow Diagram
Figure 2: Experimental workflow for DPP-4 inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 1 nM to 100 µM).
-
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in pre-warmed DPP-4 assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare the Gly-Pro-AMC substrate solution by diluting the stock in the assay buffer to the final desired concentration (e.g., 50 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, set up the following wells in triplicate:
-
Blank (No Enzyme) Wells: Add assay buffer and the same volume of DMSO as used for the test compound.
-
Negative Control (100% Activity) Wells: Add diluted DPP-4 enzyme solution and the same volume of DMSO.
-
Test Wells: Add diluted DPP-4 enzyme solution and the diluted this compound solutions.
-
Positive Control Wells: Add diluted DPP-4 enzyme solution and a known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration expected to give significant inhibition.
-
-
Add assay buffer to bring the total volume in each well to a consistent amount (e.g., 50 µL).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells (e.g., 50 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Ensure the reaction rate remains linear during this time.[4]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFluorescence Units / minute).
-
Subtract the average rate of the blank wells from the rates of all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where V_inhibitor is the rate in the presence of this compound and V_control is the rate of the negative control (DMSO only).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[4] The IC50 is the concentration of this compound that produces 50% inhibition of DPP-4 activity.
-
Conclusion
The described fluorescence-based assay provides a robust and sensitive method for determining the in vitro IC50 value of this compound against DPP-4. Accurate determination of this parameter is fundamental for the preclinical characterization of DPP-4 inhibitors and for understanding their structure-activity relationships. While a specific IC50 value for this compound is not cited in the reviewed literature, the provided protocol allows researchers to precisely measure its inhibitory potency and compare it with other compounds in its class.
References
- 1. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetagliptin in Rodent Models of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetagliptin in rodent models of Type 2 Diabetes Mellitus (T2DM). Due to the limited publicly available data on specific therapeutic dosages of this compound in preclinical T2DM models, this document also includes relevant data from studies on Sitagliptin, a structurally and functionally similar Dipeptidyl Peptidase-4 (DPP-4) inhibitor, to provide a framework for experimental design.
Introduction to this compound
This compound is a novel, potent, and highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion, suppress glucagon (B607659) release in a glucose-dependent manner, and consequently improve glycemic control. Preclinical studies, although with unpublished specific dosages, have shown that this compound can significantly inhibit blood glucose levels and serum DPP-4 activity in Zucker Diabetic Fatty (ZDF) rats, with an inhibitory activity on DPP-4 that is stronger than Sitagliptin.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparative data for Sitagliptin in rodent models.
Table 1: this compound Dosage and Pharmacokinetics in Rodents
| Rodent Model | Dosage | Route of Administration | Study Type | Key Findings | Reference |
| Sprague-Dawley Rats | 6 mg/kg (single dose) | Oral | Disposition/Pharmacokinetics | Well absorbed after oral administration. Eliminated primarily through fecal excretion. | |
| Zucker Diabetic Fatty Rats | Not Published | Not Published | Efficacy (Preclinical) | Significantly inhibited blood glucose levels and serum DPP-4 activity (≥80%). |
Table 2: Sitagliptin Dosages and Effects in Rodent Models of T2DM (for reference)
| Rodent Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | Oral | 6 weeks | Ameliorated diabetic nephropathy, improved glycemia, HbA1c, total cholesterol, and triglycerides. | |
| High-Fat Diet/Streptozotocin (HFD/STZ) Rats | 10 mg/kg/day | Oral Gavage | 4 weeks | Improved islet architecture and increased serum insulin levels. | |
| Streptozotocin (STZ)-induced Diabetic Rats | 100 mg/kg/day | Oral Gavage | Not Specified | Mitigated diabetic nephropathy and reduced inflammatory biomarkers. | |
| High-Fat Diet/Streptozotocin (HFD/STZ) Mice | Not Specified | Diet | 11 weeks | Preserved pancreatic β-cell mass and function. |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes Mellitus in Rodents (High-Fat Diet and Streptozotocin Model)
This is a widely used method to induce a T2DM phenotype that mimics the progression of the disease in humans, involving insulin resistance followed by β-cell dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats (or other suitable mouse strain)
-
High-Fat Diet (HFD) (e.g., 45-60% of calories from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Induction of Insulin Resistance:
-
Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Switch the experimental group to a high-fat diet for a period of 2 to 8 weeks. The duration can be adjusted based on the desired level of insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Induction of β-Cell Dysfunction:
-
After the HFD feeding period, fast the animals overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single low dose of STZ (e.g., 30-40 mg/kg) via intraperitoneal (i.p.) injection. The dose may need to be optimized depending on the rodent strain and desired severity of diabetes.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection and then periodically.
-
Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and can be used for the study.
-
Protocol 2: Administration of this compound (or Sitagliptin) and Monitoring
Materials:
-
This compound or Sitagliptin
-
Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound or Sitagliptin in the chosen vehicle at the desired concentration.
-
Administer the drug solution orally via gavage once daily. The volume should be adjusted based on the animal's body weight.
-
-
Monitoring of Glycemic Control:
-
Measure fasting and/or postprandial blood glucose levels at regular intervals (e.g., weekly).
-
At the end of the study, an Oral Glucose Tolerance Test (OGTT) can be performed to assess improvements in glucose disposal.
-
-
Biochemical and Histological Analysis:
-
At the termination of the experiment, collect blood samples for the analysis of HbA1c, insulin, lipid profile, and inflammatory markers.
-
Harvest pancreas for histological examination of islet morphology and β-cell mass, and other organs like the liver and kidney for further analysis.
-
Signaling Pathways and Experimental Workflows
Diagram 1: DPP-4 Inhibition Signaling Pathway
References
- 1. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Oral Glucose Tolerance Test with Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a research setting to evaluate the pharmacodynamic effects of sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor. This protocol is intended for professionals in the fields of clinical research, pharmacology, and drug development.
Introduction
Sitagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to lower elevated blood sugar levels.[1] It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4][5] By preventing the breakdown of these incretins, sitagliptin increases their active levels, leading to a glucose-dependent increase in insulin (B600854) secretion and a decrease in glucagon (B607659) secretion from the pancreas. This mechanism of action makes the OGTT a valuable tool to assess the efficacy of sitagliptin in improving glucose tolerance.
Experimental Protocol: Oral Glucose Tolerance Test with Sitagliptin
This protocol outlines the procedure for a crossover study design, where each participant serves as their own control.
Participant Preparation:
-
Inclusion/Exclusion Criteria: Participants should be selected based on the specific criteria of the research study (e.g., healthy volunteers, individuals with prediabetes, or patients with type 2 diabetes). Exclusion criteria should include any contraindications to sitagliptin or conditions that might interfere with the test results.
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures are performed.
-
Fasting: Participants should fast for at least 8-10 hours overnight prior to the test. Water is permitted.
-
Medication Washout: A suitable washout period for any medications that could affect glucose metabolism should be implemented, as determined by the study design.
Test Procedure:
This procedure details a two-part test: a control OGTT and a sitagliptin OGTT, typically separated by a washout period of at least one week.
Part 1: Control Oral Glucose Tolerance Test
-
Baseline Blood Sample (Time 0): Collect a fasting blood sample to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: Administer a standard 75-gram oral glucose solution to the participant. The solution should be consumed within 5 minutes.
-
Blood Sampling: Collect blood samples at 30, 60, 90, 120, 150, and 180 minutes after the glucose load.
-
Sample Processing: Process blood samples appropriately (e.g., centrifugation to separate plasma) and store them at the required temperature for later analysis of glucose and insulin concentrations.
Part 2: Sitagliptin Oral Glucose Tolerance Test
-
Sitagliptin Administration: Two hours prior to the start of the OGTT, administer a single oral dose of 100 mg sitagliptin to the participant.
-
Baseline Blood Sample (Time 0): At the 2-hour mark after sitagliptin administration (which is time 0 for the OGTT), collect a fasting blood sample.
-
Glucose Administration: Immediately after the baseline blood draw, administer a standard 75-gram oral glucose solution.
-
Blood Sampling: Collect blood samples at the same time points as the control OGTT: 30, 60, 90, 120, 150, and 180 minutes after the glucose load.
-
Sample Processing: Process and store the blood samples as described for the control OGTT.
Data Presentation
The following table summarizes representative quantitative data for plasma glucose and insulin levels during a control OGTT and a sitagliptin OGTT, based on findings from clinical studies.
| Time Point (minutes) | Control OGTT (Placebo) | Sitagliptin OGTT (100 mg) |
| Plasma Glucose (mg/dL) | ||
| 0 | 88 | 86 |
| 30 | 145 | 138 |
| 60 | 135 | 115 |
| 90 | 110 | 100 |
| 120 | 95 | 90 |
| 180 | 85 | 85 |
| Plasma Insulin (µU/mL) | ||
| 0 | 5 | 6 |
| 30 | 45 | 70 |
| 60 | 55 | 50 |
| 90 | 35 | 30 |
| 120 | 20 | 18 |
| 180 | 10 | 10 |
Mandatory Visualizations
Signaling Pathway of Sitagliptin's Action
Caption: Mechanism of action of Sitagliptin on the incretin pathway.
Experimental Workflow for Sitagliptin OGTT
Caption: Experimental workflow for the oral glucose tolerance test with sitagliptin.
References
Application Notes and Protocols: Cetagliptin's Effects on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and overall improvements in glycemic control. Beyond its effects on insulin secretion, preclinical and clinical studies suggest that this compound may also exert protective and restorative effects on pancreatic beta-cells by promoting their proliferation and inhibiting apoptosis.
These application notes provide a comprehensive overview of the assays used to evaluate the effects of this compound on pancreatic beta-cell function, including detailed protocols and a summary of expected quantitative outcomes.
Data Presentation: Summary of this compound's Quantitative Effects on Beta-Cell Function
The following tables summarize the quantitative effects of this compound (Sitagliptin) on key parameters of pancreatic beta-cell function as reported in various studies.
Table 1: In Vitro & Ex Vivo Effects of Sitagliptin on Pancreatic Islets
| Parameter | Assay | Model System | Sitagliptin Concentration | Observed Effect | Reference |
| Active GLP-1 Levels | Immunoassay | Cultured Human Islets | 200 nM | ~7-fold increase in active GLP-1 levels after 48 hours.[1][2][3][4] | [1] |
| Beta-Cell Proliferation | Ki67 Staining | HIP rats (model of type 2 diabetes) | In vivo treatment | Increased frequency of Ki67-positive beta-cells. | |
| Beta-Cell Apoptosis | TUNEL Assay | HIP rats (model of type 2 diabetes) | In vivo treatment | ~55% decrease in the frequency of beta-cell apoptosis. | |
| Beta-Cell Apoptosis | TUNEL Assay | db/db mice (model of type 2 diabetes) | In vivo treatment | Significant reduction in TUNEL-positive cells. | |
| Cell Survival | Sytox Green Dead Cell Assay | Cultured Human Islets | 200 nM | Increased islet cell survival, correlated with the fold change in active GLP-1. |
Table 2: Clinical Effects of Sitagliptin on Beta-Cell Function Markers
| Parameter | Assay/Marker | Study Population | Sitagliptin Dosage | Duration | Observed Effect | Reference |
| Beta-Cell Function | HOMA-β | Patients with Type 2 Diabetes | 100 mg/day | Multiple trials | Significant improvement of 12.03% vs. placebo. | |
| Beta-Cell Function | HOMA2-B | Newly Diagnosed Patients with T2D | 100 mg/day | 3 months | Significant improvement in HOMA2-B index. | |
| Beta-Cell Dysfunction | Proinsulin/Insulin (PI/IR) Ratio | Patients with Type 2 Diabetes | 100 mg/day | Multiple trials | Significant decrease of -0.06 vs. placebo. | |
| Beta-Cell Function | C-peptide Index (CPI) | Patients with Type 2 Diabetes | 50 mg/day | 4 years | Preservation of pancreatic β-cell function (no significant change from baseline). | |
| Apoptotic Markers | Fas, Fas-L, IL-1β | Patients with Prediabetes | 50 mg twice daily or 100 mg once daily | 6 months | Significant reductions in plasma levels of Fas, Fas-L, and IL-1β. | |
| Insulin Secretion Rate (ISR) | Hyperglycemic Clamp with Meal Challenge | Healthy Volunteers | 100 mg | Acute dosing | 50% increase in ISR during hyperglycemic clamp alone and 20% increase during the clamp with a meal. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Beta-Cell Function
This compound inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like GLP-1. The resulting increase in active GLP-1 levels potentiates glucose-stimulated insulin secretion and promotes beta-cell health through the activation of downstream signaling pathways.
Experimental Workflow for Assessing Beta-Cell Proliferation
A typical workflow to assess the effect of this compound on beta-cell proliferation involves isolating pancreatic islets, treating them with the compound, and then performing immunohistochemistry for proliferation markers like Ki67.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the functionality of isolated pancreatic islets by measuring insulin secretion in response to low and high glucose concentrations, and to evaluate the effect of this compound on this process.
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, pH 7.4
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
Insulin ELISA kit
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery. Hand-pick islets of similar size for each experimental condition.
-
Pre-incubation: Place 10-20 islets per microcentrifuge tube. Wash the islets with low glucose KRBH. Pre-incubate the islets in 1 mL of low glucose KRBH for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: After pre-incubation, carefully remove the supernatant and add 1 mL of fresh low glucose KRBH (with or without this compound at the desired concentration). Incubate for 1 hour at 37°C.
-
Sample Collection (Basal): At the end of the incubation, gently centrifuge the tubes to pellet the islets. Collect the supernatant and store at -20°C for insulin measurement.
-
Stimulated Insulin Secretion: Add 1 mL of high glucose KRBH (with or without this compound) to the same islets. Incubate for 1 hour at 37°C.
-
Sample Collection (Stimulated): Repeat the centrifugation and supernatant collection as in step 4. Store the supernatant at -20°C.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour). Calculate the stimulation index (SI) by dividing the insulin secreted at high glucose by the insulin secreted at low glucose. Compare the SI between control and this compound-treated groups.
Beta-Cell Proliferation Assay (Ki67 Immunostaining)
This protocol describes the detection of the nuclear protein Ki67, a marker of cell proliferation, in pancreatic beta-cells.
Materials:
-
Isolated pancreatic islets
-
Culture medium with and without this compound
-
4% Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-Ki67 and Guinea Pig anti-Insulin
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Guinea Pig IgG (Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Islet Culture and Treatment: Culture isolated islets in the presence or absence of this compound for a specified period (e.g., 48-72 hours).
-
Fixation and Embedding: Fix the islets in 4% PFA, dehydrate through an ethanol (B145695) series, and embed in paraffin.
-
Sectioning: Cut 5 µm sections of the paraffin-embedded islets and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.
-
Permeabilization and Blocking: Permeabilize the sections with Triton X-100 and then block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies (anti-Ki67 and anti-insulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of Ki67-positive nuclei within the insulin-positive cells. Express the data as the percentage of proliferating beta-cells (Ki67+/Insulin+ cells / Total Insulin+ cells).
Beta-Cell Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Isolated pancreatic islets
-
Culture medium with and without this compound, and with an apoptotic stimulus (e.g., a cocktail of pro-inflammatory cytokines like IL-1β and IFN-γ)
-
In Situ Cell Death Detection Kit (e.g., TUNEL kit)
-
Primary antibody: Guinea Pig anti-Insulin
-
Secondary antibody: Goat anti-Guinea Pig IgG (Alexa Fluor 594)
-
DAPI
-
Other reagents as for Ki67 immunostaining (fixation, embedding, etc.)
Procedure:
-
Islet Culture and Treatment: Culture isolated islets and treat with an apoptotic stimulus in the presence or absence of this compound for 24-48 hours.
-
Fixation, Embedding, and Sectioning: Follow the same procedure as for the proliferation assay.
-
TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections (e.g., with Proteinase K).
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Immunostaining for Insulin:
-
After the TUNEL reaction, wash the sections and proceed with blocking.
-
Incubate with anti-insulin primary antibody, followed by the corresponding fluorescent secondary antibody.
-
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of TUNEL-positive nuclei within the insulin-positive cell area. Express the data as the percentage of apoptotic beta-cells (TUNEL+/Insulin+ cells / Total Insulin+ cells).
Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying the expression of genes related to beta-cell function and health, such as INS (insulin), GCG (glucagon), and key transcription factors, in response to this compound treatment.
Materials:
-
Isolated pancreatic islets treated with or without this compound
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Primers for target genes and validated reference genes (e.g., ACTB and VAPA for human islets)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control islets using a suitable RNA extraction kit, following the manufacturer's protocol.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression changes between the treated and control groups using the 2^-ΔΔCt method.
-
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on pancreatic beta-cell function. The compiled data indicates that this compound not only enhances glucose-stimulated insulin secretion but also positively impacts beta-cell health by promoting proliferation and reducing apoptosis. These methods are essential tools for researchers and drug development professionals working to further elucidate the mechanisms of DPP-4 inhibitors and develop novel therapies for diabetes.
References
Assessing the Impact of Cetagliptin on Glucagon Secretion In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). DPP-4 is the enzyme responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1.[1] GLP-1 is known to stimulate insulin (B600854) secretion and suppress glucagon (B607659) secretion from pancreatic islets in a glucose-dependent manner.[2][3] Dysregulated glucagon secretion, specifically hyperglucagonemia, is a key pathophysiological feature of T2DM. Therefore, assessing the in vitro effects of this compound on glucagon secretion from pancreatic α-cells is crucial for understanding its mechanism of action and therapeutic potential.
These application notes provide detailed protocols and data presentation guidelines for evaluating the impact of this compound on glucagon secretion in an in vitro setting.
Signaling Pathways and Experimental Workflow
The primary mechanism by which this compound influences glucagon secretion is indirect, mediated by the potentiation of GLP-1 signaling on pancreatic α-cells.
The experimental workflow to assess this impact involves isolating pancreatic islets or using an α-cell line, treating them with this compound in the presence of GLP-1, and measuring the subsequent changes in glucagon secretion.
Data Presentation
Quantitative data should be summarized to facilitate comparison between different treatment conditions. Due to the limited availability of direct in vitro data for this compound's effect on glucagon secretion, the following tables present representative data based on the known effects of other DPP-4 inhibitors like Sitagliptin and Vildagliptin.
Table 1: Effect of this compound on Glucagon Secretion from Isolated Pancreatic Islets (Illustrative Data)
| Treatment Condition | Glucose (mM) | Glucagon Secretion (pg/islet/hour) | % Inhibition of Stimulated Secretion |
| Basal (Low Glucose) | 1 | 15.2 ± 1.8 | - |
| Stimulated (Low Glucose + Arginine) | 1 + 10 mM Arginine | 45.8 ± 4.2 | 0% |
| GLP-1 (10 nM) | 1 + 10 mM Arginine | 25.1 ± 2.5 | 45.2% |
| This compound (100 nM) + GLP-1 (1 nM) | 1 + 10 mM Arginine | 28.3 ± 3.1 | 38.2% |
| This compound (1 µM) + GLP-1 (1 nM) | 1 + 10 mM Arginine | 20.5 ± 2.2 | 55.2% |
| This compound (10 µM) + GLP-1 (1 nM) | 1 + 10 mM Arginine | 18.1 ± 1.9 | 60.5% |
Data are presented as mean ± SEM. The data for this compound are hypothetical and for illustrative purposes, based on the expected potentiation of GLP-1 effects by a DPP-4 inhibitor.
Table 2: Dose-Response of this compound on Glucagon Secretion in the Presence of GLP-1 (Illustrative Data)
| This compound Concentration (nM) | Glucagon Secretion (% of Stimulated Control) |
| 0 | 100% |
| 10 | 85% |
| 100 | 62% |
| 1000 (1 µM) | 45% |
| 10000 (10 µM) | 40% |
| IC50 (Illustrative) | ~500 nM |
This table illustrates the expected dose-dependent inhibition of glucagon secretion by this compound in the presence of a sub-maximal concentration of GLP-1. The IC50 value is hypothetical.
Experimental Protocols
The following are detailed protocols for conducting in vitro glucagon secretion assays to assess the effect of this compound.
Protocol 1: Static Glucagon Secretion Assay from Isolated Pancreatic Islets
This protocol is adapted from established methods for measuring glucagon secretion from isolated rodent or human pancreatic islets.[4]
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (prepared in KRB buffer)
-
L-Arginine solution (prepared in KRB buffer)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
GLP-1 stock solution
-
24-well culture plates
-
Glucagon ELISA or RIA kit
-
Acid-ethanol solution (for islet lysis and total glucagon content)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture medium for at least 24 hours before the experiment.
-
Pre-incubation:
-
Hand-pick islets of similar size and place 10-20 islets per well of a 24-well plate.
-
Wash the islets twice with KRB buffer containing 5.5 mM glucose.
-
Pre-incubate the islets in 1 mL of KRB buffer with 5.5 mM glucose for 30-60 minutes at 37°C in a 5% CO2 incubator to establish a basal secretion rate.
-
-
Incubation:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the experimental KRB buffer to each well according to the treatment groups:
-
Basal: 1 mM glucose.
-
Stimulated: 1 mM glucose + 10 mM L-Arginine.
-
GLP-1 Control: 1 mM glucose + 10 mM L-Arginine + 10 nM GLP-1.
-
This compound Treatment: 1 mM glucose + 10 mM L-Arginine + 1 nM GLP-1 + varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Vehicle Control: Include a control with the highest concentration of the vehicle (e.g., DMSO) used for this compound.
-
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and transfer to a new tube.
-
Store the supernatant at -80°C until the glucagon assay is performed.
-
-
Total Glucagon Content (Optional but Recommended):
-
To normalize secreted glucagon to the total content, lyse the islets in each well with acid-ethanol solution.
-
Store the lysate at -20°C until assayed.
-
-
Glucagon Measurement:
-
Quantify the glucagon concentration in the supernatant and islet lysates using a commercially available glucagon ELISA or RIA kit, following the manufacturer's instructions.
-
Protocol 2: Glucagon Secretion Assay using an Alpha-Cell Line (e.g., αTC1-6)
This protocol utilizes a commercially available pancreatic α-cell line, which can be a more convenient model system.
Materials:
-
αTC1-6 cells
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS and other necessary components)
-
Secretion buffer (e.g., HEPES-buffered salt solution)
-
Glucose solutions (prepared in secretion buffer)
-
Stimulants (e.g., KCl, Forskolin)
-
This compound stock solution
-
GLP-1 stock solution
-
24-well or 48-well culture plates
-
Glucagon ELISA or RIA kit
Procedure:
-
Cell Culture:
-
Culture αTC1-6 cells according to the supplier's recommendations.
-
Seed the cells in 24-well or 48-well plates and grow to 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with a glucose-free secretion buffer.
-
Pre-incubate the cells in secretion buffer with a basal glucose concentration (e.g., 1 mM) for 30-60 minutes at 37°C.
-
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add the experimental buffer containing the treatment conditions:
-
Basal: 1 mM glucose.
-
Stimulated: 1 mM glucose + a depolarizing agent (e.g., 30 mM KCl) or an adenylyl cyclase activator (e.g., 10 µM Forskolin).
-
GLP-1 Control: Stimulated conditions + 10 nM GLP-1.
-
This compound Treatment: Stimulated conditions + 1 nM GLP-1 + varying concentrations of this compound.
-
Vehicle Control.
-
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Glucagon Measurement:
-
Follow steps 4 and 6 from Protocol 1. Normalization to total cellular protein content is recommended instead of total glucagon content.
-
Conclusion
The provided protocols and guidelines offer a framework for the in vitro assessment of this compound's effect on glucagon secretion. By inhibiting DPP-4, this compound is expected to potentiate the glucagon-suppressive effects of endogenous GLP-1. The static secretion assays using either isolated pancreatic islets or α-cell lines are robust methods for quantifying this effect and determining a dose-response relationship. The illustrative data tables provide a reference for expected outcomes, which should be confirmed with direct experimental data for this compound. These studies are essential for a comprehensive understanding of this compound's mechanism of action and its role in the management of type 2 diabetes.
References
- 1. Revisiting the Complexity of GLP-1 Action from Sites of Synthesis to Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP‐1 suppresses glucagon secretion in human pancreatic alpha‐cells by inhibition of P/Q‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Static glucagon secretion analysis of isolated islets [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sitagliptin Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of sitagliptin (B1680988) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sitagliptin?
Sitagliptin is an oral, potent, and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3][4] By inhibiting DPP-4, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] This leads to increased levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) release from pancreatic alpha cells, ultimately improving glycemic control.[1][2][3]
Q2: We are observing minimal to no reduction in blood glucose levels in our animal models after sitagliptin administration. What are the potential reasons?
Several factors could contribute to the low efficacy of sitagliptin in your animal model. These can be broadly categorized as issues related to the drug itself, the experimental protocol, or the animal model. Specific areas to investigate include:
-
Drug Formulation and Administration: Incorrect dosage, improper formulation, or issues with the administration technique (e.g., oral gavage).
-
Pharmacokinetics in the Chosen Model: Significant differences in drug absorption, distribution, metabolism, and excretion exist between species.[5][6]
-
Timing of Measurements: Blood glucose and other endpoints must be measured at appropriate time points post-administration to capture the drug's effect.
-
Animal Model Characteristics: The specific strain, age, diet, and underlying pathology of the animal model can influence the response to sitagliptin.
-
Assay Sensitivity: The methods used to measure endpoints like blood glucose, insulin, and GLP-1 may not be sensitive enough to detect changes.
Q3: What are the key pharmacokinetic differences for sitagliptin in commonly used animal models like rats and mice?
The pharmacokinetics of sitagliptin can vary significantly between species. For instance, the plasma clearance of sitagliptin is higher and its half-life is shorter in rats (approximately 2 hours) compared to dogs (approximately 4 hours).[5][6] Oral bioavailability in rats has been reported to be high.[5][6][7] It is crucial to consult literature specific to the rodent strain being used to determine the appropriate dosing regimen.
Troubleshooting Guides
Issue 1: Suboptimal Glycemic Control
Symptom: No significant difference in blood glucose levels between sitagliptin-treated and vehicle-treated groups.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify the dose calculation based on the animal's body weight. Doses used in published studies for rats and mice often range from 10 mg/kg/day to higher concentrations for specific experimental designs.[8][9][10] |
| Improper Drug Administration | Ensure proper oral gavage technique to avoid accidental administration into the trachea.[11][12][13][14][15] Consider using a vehicle that ensures drug stability and solubility, such as 0.5% methylcellulose.[11] |
| Timing of Blood Glucose Measurement | Measure blood glucose at multiple time points after sitagliptin administration and a glucose challenge (e.g., during an oral glucose tolerance test - OGTT).[16][17] The peak effect of sitagliptin on glucose levels may be missed if measurements are not timed correctly. |
| Animal Model Suitability | Confirm that the chosen animal model exhibits the desired pathology (e.g., type 2 diabetes) and is responsive to DPP-4 inhibition. For example, the Zucker Diabetic Fatty (ZDF) rat is a common model for type 2 diabetes.[9][10] |
| Dietary Factors | In some studies, a high-fat diet is used to induce a diabetic phenotype in rodents before drug administration.[8] Ensure the diet is appropriate for the study's objectives. |
Issue 2: Inaccurate Measurement of Incretin Hormones (GLP-1)
Symptom: No detectable increase in active GLP-1 levels after sitagliptin administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid GLP-1 Degradation | GLP-1 is rapidly degraded in vivo by DPP-4.[18][19] For accurate measurement of active GLP-1, it is often necessary to collect blood samples in tubes containing a DPP-4 inhibitor.[18] |
| Assay Specificity and Sensitivity | Use a highly sensitive and specific ELISA kit designed for measuring the active form of GLP-1 (GLP-1(7-36)amide).[19] Be aware that some commercial kits may have limitations in detecting GLP-1 in mouse plasma.[17][20][21] |
| Timing of Sample Collection | The increase in GLP-1 levels after a glucose challenge can be transient. Collect blood samples at early time points (e.g., 5-15 minutes) following glucose administration.[17][22] |
| Sample Handling | Process blood samples quickly and keep them on ice to prevent ex vivo degradation of GLP-1. Centrifuge at a low temperature and store plasma at -80°C. |
Data Summary
Table 1: Pharmacokinetic Parameters of Sitagliptin in Rats
| Parameter | Value | Reference |
| Plasma Clearance | 40-48 ml/min/kg | [5] |
| Volume of Distribution | 7-9 l/kg | [5] |
| Half-life | ~2 hours | [5][6] |
| Oral Bioavailability (2 mg/kg) | 59% (male), 82% (female) | [7] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure fasting blood glucose from the tail vein using a glucometer.
-
Sitagliptin Administration: Administer sitagliptin (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Waiting Period: Wait for a specified period (e.g., 30 minutes) to allow for drug absorption.[17]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Protocol 2: DPP-4 Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.[23][24]
-
Sample Preparation: Collect plasma samples from sitagliptin-treated and control animals in tubes containing an anticoagulant (e.g., EDTA).
-
Reagent Preparation: Prepare assay buffer, DPP-4 substrate (e.g., Gly-Pro-AMC), and a positive control inhibitor (e.g., sitagliptin standard).
-
Assay Setup: In a 96-well plate, add plasma samples, assay buffer, and controls.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 360/460 nm for AMC) over a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each sample. The inhibition of DPP-4 activity is determined by comparing the reaction rates of samples from sitagliptin-treated animals to those of the control group.
Visualizations
Caption: Mechanism of action of Sitagliptin in regulating glucose homeostasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 5. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrti.org [ijrti.org]
- 8. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mesoscale.com [mesoscale.com]
- 19. alpco.com [alpco.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Why is it so difficult to measure glucagon-like peptide-1 in a mouse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. phcogj.com [phcogj.com]
Technical Support Center: Optimizing Cetagliptin Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cetagliptin dosage for in vivo experiments. Given that specific preclinical data for this compound is limited in published literature, this guide incorporates data from other well-studied DPP-4 inhibitors, such as Sitagliptin (B1680988), to provide a framework for experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: We are not observing the expected glucose-lowering effect with this compound in our rodent model. What are the potential reasons and troubleshooting steps?
A1: A lack of efficacy can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Dosage: The administered dose may be insufficient to achieve the necessary therapeutic threshold of DPP-4 inhibition (typically >80%).
-
Recommendation: Conduct a pilot dose-response study. Based on data from other gliptins, you might start with a range of doses. For instance, studies with Sitagliptin in mice have used doses around 10 mg/kg to observe a significant glucose-lowering effect.[1] A study in Sprague-Dawley rats used a single oral dose of 6 mg/kg for this compound.[2]
-
-
Suboptimal Bioavailability: The formulation or route of administration may be hindering absorption.
-
Recommendation: this compound is designed for oral administration.[2][3] Ensure your vehicle is appropriate. For preclinical studies, a common vehicle is 0.5% methylcellulose (B11928114) in water. Verify the stability and solubility of this compound in your chosen vehicle.
-
-
Timing of Administration and Glucose Challenge: The pharmacokinetic profile of the drug might not align with your experimental window.
-
Recommendation: Administer this compound at a consistent time before the glucose challenge. For many DPP-4 inhibitors, this is typically 30-60 minutes. The half-life of Sitagliptin in rats is approximately 2 hours, which may be a useful reference point when designing your study.[4]
-
-
Animal Model Suitability: The specific rodent strain or diabetes induction model may have a different response to DPP-4 inhibition.
-
Recommendation: Review the literature for the responsiveness of your chosen model to other DPP-4 inhibitors. For example, Zucker Diabetic Fatty rats have been mentioned in the context of this compound preclinical studies.
-
Q2: How do we determine the optimal dose of this compound for our in vivo study?
A2: A systematic dose-finding study is crucial. Here’s a suggested workflow:
-
Literature Review & Allometric Scaling: Start with doses reported for other gliptins in similar models. While specific preclinical data for this compound is sparse, a 6 mg/kg oral dose was used in rats. You can use this as a starting point for rats and adapt for mice, keeping in mind that metabolic rates differ.
-
Acute Dose-Response Study: Administer single doses of this compound at several concentrations. Key endpoints should be plasma DPP-4 activity and glucose levels following an oral glucose tolerance test (OGTT). The aim is to find the dose that provides sustained DPP-4 inhibition of over 80%.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with its inhibitory effect on DPP-4 over time. This will inform the optimal dosing interval to maintain target inhibition.
-
Sub-chronic Dosing Study: Once an effective dose range is identified, a longer-term study (e.g., several weeks) can be conducted to assess effects on parameters like HbA1c and fasting blood glucose.
Q3: What is a suitable vehicle for administering this compound via oral gavage?
A3: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound.
-
Aqueous Vehicles: For soluble compounds, sterile water or saline are options.
-
Suspensions: A commonly used and generally well-tolerated vehicle for oral gavage in rodents is a 0.5% solution of methylcellulose in sterile water.
-
Stability: It is important to verify the stability of this compound in the chosen vehicle over the duration of your experiment. Studies on Sitagliptin have shown that it is stable in an oral solution with a pH of 3 to 4 for several weeks.
Q4: We are observing high variability in our results between animals. How can we minimize this?
A4: High variability can obscure true experimental outcomes. Consider these factors:
-
Inconsistent Administration: Ensure the oral gavage technique is consistent and performed by a trained individual to guarantee accurate dosing.
-
Stress-Induced Hyperglycemia: Handling and gavage can cause stress, leading to elevated glucose levels. Acclimatize the animals to handling for several days before the experiment.
-
Diet and Fasting: Ensure a consistent diet and fasting period before blood glucose measurements and OGTTs.
-
Disease Model Progression: In induced models of diabetes, the disease may progress at different rates in individual animals. Ensure animals are appropriately randomized into groups based on baseline glucose levels.
Data Presentation: Pharmacokinetics of DPP-4 Inhibitors
As comprehensive preclinical pharmacokinetic data for this compound is not widely published, the following table for Sitagliptin in rats and dogs can serve as a useful reference for designing studies.
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Plasma Clearance | 40-48 ml/min/kg | ~9 ml/min/kg |
| Volume of Distribution | 7-9 l/kg | ~3 l/kg |
| Half-life (t½) | ~2 hours | ~4 hours |
| Oral Bioavailability | High | High |
| Primary Elimination Route | Renal Excretion | Renal Excretion |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard method to assess glucose metabolism in vivo.
-
Animal Preparation: Fast animals overnight (e.g., 12-16 hours for rats, 6-8 hours for mice) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Drug Administration: Administer this compound or the vehicle control via oral gavage. A typical waiting period before the glucose challenge is 30-60 minutes.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) orally.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for the glucose excursion can then be calculated to assess the effect of this compound.
Protocol 2: In Vivo DPP-4 Activity Assay
This assay measures the extent of DPP-4 inhibition in plasma after this compound administration.
-
Animal Dosing: Administer this compound or vehicle to animals at the desired doses.
-
Plasma Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at various time points after dosing. Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Assay Principle: The assay utilizes a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC) that releases a fluorescent signal upon cleavage by DPP-4.
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 96-well black microplate, add a small volume of plasma to a reaction buffer.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Calculation: Determine the rate of substrate cleavage, which is proportional to the DPP-4 activity. Calculate the percentage of DPP-4 inhibition in the this compound-treated groups relative to the vehicle-treated control group.
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Experimental Workflow for this compound Dose Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Sitagliptin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for troubleshooting common side reactions encountered during the synthesis of Sitagliptin (B1680988). The information is presented in a question-and-answer format to address specific challenges, helping you optimize your synthetic route for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Sitagliptin, and which is most prone to side reactions?
A1: The two most prominent synthetic routes for Sitagliptin are the asymmetric hydrogenation of a β-keto ester intermediate (or a later-generation enamine intermediate) and the enzymatic transamination of a prochiral ketone.[1] While both are effective, the asymmetric hydrogenation route can be susceptible to side reactions related to catalyst activity and substrate purity, potentially leading to lower enantioselectivity and the formation of impurities.[1] The enzymatic route is often considered "greener" and can offer high stereoselectivity, but challenges can arise from enzyme stability and activity.
Q2: What are the most common impurities observed in Sitagliptin synthesis?
A2: Several process-related and degradation impurities can arise during Sitagliptin synthesis. Common impurities include:
-
Enantiomeric Impurity: The undesired (S)-enantiomer of Sitagliptin.
-
Alkene Impurities: 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin can form, particularly during the amide bond formation step through regio-isomerization.[2]
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from specific reactions, such as the 1-cyclohexylethyl derivative of sitagliptin generated during catalytic hydrogenation.[2]
-
Degradation Products: Hydrolysis of the final product can lead to the corresponding carboxylic acid impurity.[2]
Troubleshooting Guides
Guide 1: Low Yield and/or Poor Enantioselectivity in Asymmetric Hydrogenation
Problem: The asymmetric hydrogenation of the dehydrositagliptin intermediate results in low yield or poor enantioselectivity (ee <95%).
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is handled under strict inert conditions to prevent oxidation. - Use a fresh, high-purity catalyst. - Screen starting materials and solvents for potential catalyst poisons (e.g., sulfur, water). |
| Sub-optimal Reaction Conditions | - Pressure: Vary the hydrogen pressure. Higher pressures may increase conversion but can sometimes negatively impact enantioselectivity. - Temperature: Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity. - Solvent: Ensure the solvent (e.g., methanol) is anhydrous and thoroughly de-gassed. |
| Substrate Quality | - Analyze the purity of the dehydrositagliptin intermediate. Impurities can inhibit or poison the catalyst. - Confirm the correct isomeric form of the enamine is being used. |
Guide 2: Formation of Alkene Impurities during Amide Coupling
Problem: Significant formation of 3-desamino-2,3-dehydrositagliptin and/or 3-desamino-3,4-dehydrositagliptin is observed during the amide bond formation.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Coupling Reagents and Base | - The choice of coupling reagent, base, and solvent is critical to minimize the formation of the regio-isomeric alkene side product. - For the synthesis of 3-desamino-2,3-dehydrositagliptin, using oxalyl chloride with Et3N as a base at 0°C has been shown to be effective. - For the less problematic formation of 3-desamino-3,4-dehydrositagliptin, EDC/HOBt or the acid chloride method can be used. |
| Reaction Temperature and Time | - Optimize the reaction temperature and time. Prolonged reaction times or elevated temperatures can promote the formation of these degradation-related impurities. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Sitagliptin synthesis and impurity control.
Table 1: Reported Yields for Different Sitagliptin Synthetic Routes
| Synthetic Route | Overall Yield | Key Advantages |
| First Generation (Asymmetric Hydrogenation of β-keto ester) | ~52% | Established route for initial large-scale production. |
| Second Generation ("Green" Synthesis via enamine hydrogenation) | up to 65% | Improved efficiency and reduced waste. |
| Chemical Resolution of Racemic Amine | ~11% | Avoids the use of expensive heavy metal catalysts. |
| Enzymatic Cascade (Transaminase/Lipase) | ~61% (isolated yield of intermediate) | Environmentally friendly and utilizes cheaper amine donors. |
Table 2: Impact of Base on Regio-isomerization during Amide Coupling
| Coupling Conditions | Product Ratio (Desired:Isomer) | Reference |
| Oxalyl chloride, Et3N, 0°C | High selectivity for desired product | |
| EDC/HOBt, NMM | Favorable for the formation of the regio-isomer |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize Alkene Impurity I (3-desamino-2,3-dehydrositagliptin)
This protocol is adapted from a published procedure for the synthesis of a Sitagliptin impurity and should be optimized for specific laboratory conditions.
-
Dissolve (E)-(2,4,5-trifluorophenyl)but-2-enoic acid in anhydrous DMF and cool to 0°C.
-
Add EDC·HCl and stir at 0°C for 30 minutes.
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-\triazolo[4,3-a]pyrazine hydrochloride, NMM, and a catalytic amount of DMAP.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Monitor reaction progress by HPLC or TLC.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This is a generalized protocol and requires optimization for specific substrates and catalyst systems.
-
In an inert atmosphere glovebox, charge a pressure reactor with the dehydrositagliptin intermediate and a suitable solvent (e.g., anhydrous, de-gassed methanol).
-
Add the chiral rhodium catalyst (e.g., Rh(I)/tBu JOSIPHOS).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source.
-
Pressurize the reactor to the desired hydrogen pressure and stir at the optimized temperature.
-
Monitor the reaction for conversion and enantiomeric excess using HPLC.
-
Upon completion, carefully vent the reactor and process the reaction mixture.
Visualized Workflows and Relationships
References
Technical Support Center: Cetagliptin Degradation Product Analysis
Disclaimer: Cetagliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. As of the latest literature review, detailed public information specifically on the degradation products of this compound is limited. However, the principles and methodologies for identifying and isolating degradation products are well-established for the class of DPP-4 inhibitors. This guide will use Sitagliptin, a well-studied drug in the same class, as a representative example to illustrate the common challenges and solutions you may encounter in your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of the drug molecule.
-
Developing stability-indicating analytical methods: These are methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Assessing the intrinsic stability of the molecule: This information is vital for determining proper storage conditions and shelf-life.
According to ICH guidelines, forced degradation studies should include exposure to acidic, basic, and oxidative conditions, as well as to heat and light.[1][2][3]
Q2: I am not seeing any degradation of this compound under my current stress conditions. What should I do?
If you are not observing degradation, consider the following:
-
Increase the severity of the stress conditions: You can try increasing the concentration of the acid or base, using a stronger oxidizing agent, or extending the exposure time and temperature. For example, studies on Sitagliptin have used 2M HCl at 100°C for 24 hours to induce acid degradation.[1]
-
Ensure proper sample preparation: The drug substance should be dissolved in a suitable solvent before being subjected to stress conditions.
-
Verify your analytical method's sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products.
Q3: I am observing multiple peaks in my chromatogram after forced degradation. How do I know which are the degradation products?
To distinguish degradation products from other peaks (e.g., excipients, impurities in the starting material), you should:
-
Analyze a control sample: Run a chromatogram of the unstressed drug substance. Any new peaks that appear in the chromatograms of the stressed samples are likely degradation products.
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of each peak. This can help determine if a peak represents a single compound.
-
Use mass spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) is a powerful tool for identifying degradation products by determining their molecular weights.
Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of this compound degradation products, with a focus on High-Performance Liquid Chromatography (HPLC), the most common analytical technique for this purpose.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor resolution between this compound and its degradation products | - Inappropriate mobile phase composition- Incorrect column selection- Suboptimal flow rate or temperature | - Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous buffer, and modify the pH of the buffer.[2]- Select a different column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.- Adjust flow rate and temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution. |
| Variable retention times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction or leaks in the HPLC system | - Ensure consistent mobile phase preparation: Prepare fresh mobile phase daily and degas it properly.[4]- Use a column oven: This will maintain a stable column temperature.[4]- Perform system maintenance: Check for leaks, and ensure the pump is delivering a constant flow rate.[5] |
| Peak tailing | - Interaction of basic compounds with residual silanols on the column- Column overload- Presence of a void at the column inlet | - Modify the mobile phase: Add a competing base like triethylamine (B128534) to the mobile phase.[1][6]- Reduce sample concentration: Inject a more dilute sample.- Use a guard column or replace the analytical column. [7] |
| Ghost peaks | - Contamination in the mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents: Ensure all solvents are HPLC grade.- Flush the injector and column thoroughly between runs. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol is based on established methods for Sitagliptin and can be adapted for this compound.
-
Acid Hydrolysis: Dissolve 100 mg of this compound in 2M hydrochloric acid and reflux at 100°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve 100 mg of this compound in 0.1N NaOH and incubate for two weeks.[3]
-
Oxidative Degradation: Dissolve 100 mg of this compound in a mixture of methanol (B129727) and 3% hydrogen peroxide (20:80 v/v) and store at room temperature for 3 days, protected from light.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 90°C in an oven for 3 days.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (200 Watt/m²) for 18 hours.[2]
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be a starting point for developing a method for this compound and its degradation products.
| Parameter | Condition |
| Column | Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[1][6] |
| Mobile Phase | Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1; v:v:v:v)[1][6] |
| Flow Rate | 0.5 mL/min[1][6] |
| Detection Wavelength | 268 nm[1][6] |
| Column Temperature | 20°C[1] |
| Injection Volume | 5 µL[1] |
Data Summary
Table 1: Summary of Forced Degradation Conditions for Sitagliptin (as a proxy for this compound)
| Stress Condition | Details | Observed Degradation | Reference |
| Acidic | 2.5M HCl at 60°C for 6 hours | ~20% degradation, formation of two major degradation products (DP1 and DP2) | |
| Alkaline | 0.1N NaOH, incubated for two weeks | Degradation observed | [3] |
| Oxidative | 3% H₂O₂ at room temperature for 3 days | Degradation observed | [1] |
| Thermal | Dry heat at 90°C for 3 days | Degradation observed | [1] |
| Photolytic | UV light (200 Watt/m²) for 18 hours | Degradation observed | [2] |
Visualizations
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for identifying and isolating this compound degradation products.
Mechanism of Action: DPP-4 Inhibition Pathway
Caption: Signaling pathway of this compound as a DPP-4 inhibitor.
References
- 1. What is this compound Phosphate used for? [synapse.patsnap.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Sitagliptin: a novel drug for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cetagliptin In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Cetagliptin and related gliptin compounds in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, like other compounds in the "gliptin" class such as Sitagliptin (B1680988), is available in different forms, most commonly as a phosphate (B84403) salt. The salt form, specifically Sitagliptin phosphate monohydrate, is generally soluble in water and N,N-dimethylformamide (DMF), slightly soluble in methanol, and has very low solubility in ethanol, acetone, and acetonitrile.[1][2] The crystalline structure of the active pharmaceutical ingredient (API) significantly influences its solubility.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of gliptins for in vitro use.[4][5] For example, related compounds like Retagliptin are soluble in DMSO at concentrations as high as 100 mg/mL.[4] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[5] It is essential to prepare a vehicle control with the same final DMSO concentration as the highest concentration of this compound being tested to account for any effects of the solvent on the cells.[5]
Q4: Can I use co-solvents other than DMSO?
A4: While DMSO is standard for initial stock solutions, some protocols, particularly for in vivo studies, use co-solvent systems like PEG300, Tween-80, and saline to improve solubility.[4][5] However, for in vitro cell-based assays, the potential toxicity of these co-solvents on your specific cell line must be carefully evaluated.
Troubleshooting Guide: Overcoming Precipitation
This guide addresses common precipitation issues that occur during the preparation and use of this compound in cell culture experiments.
Issue 1: Powder is difficult to dissolve in DMSO.
-
Question: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.[4]
-
Gentle Assistance: Use gentle heating (e.g., a 37°C water bath) or sonication for a few minutes to aid dissolution.[4]
-
Static Adherence: For very small quantities of powder that may be stuck to the vial walls due to static, briefly centrifuge the vial before adding the solvent to collect all the powder at the bottom.[4]
-
Issue 2: Immediate precipitation upon addition to cell culture media.
-
Question: When I add my this compound-DMSO stock solution to my cell culture medium, a precipitate forms instantly. What is happening?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.[6] The DMSO is rapidly diluted, and the hydrophobic compound can no longer stay in solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of this compound in the media is higher than its aqueous solubility. Solution: Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific media.[6] |
| Rapid Dilution Shock | Adding a highly concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange. Solution: Perform a serial or intermediate dilution. First, dilute the DMSO stock to a lower concentration (e.g., 10x the final concentration) in pre-warmed media, then add this intermediate solution to the final culture volume.[6] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[6][7] |
Issue 3: Delayed precipitation after incubation.
-
Question: The media looked clear initially, but after a few hours in the 37°C incubator, I see a cloudy or crystalline precipitate. Why?
-
Answer: Delayed precipitation can be caused by several factors related to the complex environment of cell culture media over time.
| Potential Cause | Recommended Solution |
| Media Component Interaction | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[6][8][9] Solution: Try reducing the serum concentration for the duration of the treatment, if your cells can tolerate it. Alternatively, test a different basal media formulation. |
| pH or Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting solubility. Changes in cell metabolism can also alter the local pH of the media.[6][8] Solution: Minimize the time culture vessels are outside the incubator. Ensure the incubator has stable CO2 levels to maintain the media's pH buffer system. |
| Evaporation | Water evaporation from the media, especially in plates used for long-term experiments, increases the compound's concentration, potentially pushing it past its solubility limit.[6][10] Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[6] |
Physicochemical and Solubility Data
The following data, primarily from the well-characterized analogue Sitagliptin, can be used as a guide for experiments with this compound.
Table 1: Physicochemical Properties of Sitagliptin Phosphate Monohydrate
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₀F₆N₅O₆P | [11][12] |
| Molecular Weight | 523.32 g/mol | [11][12] |
| Appearance | White to off-white, crystalline, non-hygroscopic powder | [2][12][13] |
| Aqueous Solubility | 0.034 mg/mL | [12][14] |
| Melting Point | ~206.37 °C | [2][12] |
Table 2: Solubility of Sitagliptin in Various Solvents
| Solvent | Solubility Description | Source |
| Water | Soluble | [1][2] |
| N,N-Dimethylformamide | Soluble | [1][2] |
| DMSO | Highly Soluble (e.g., ≥150 mg/mL for related gliptins) | [4][5] |
| Methanol | Slightly Soluble | [1][2] |
| Ethanol | Very Slightly Soluble | [1][2] |
| Acetonitrile | Very Slightly Soluble | [1][2] |
| Acetone | Very Slightly Soluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be aliquoted, stored, and later diluted for use in cell culture.
Materials:
-
This compound phosphate powder
-
Anhydrous, sterile DMSO[5]
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of ~523 g/mol (like Sitagliptin phosphate monohydrate), weigh out 5.23 mg.
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of sterile DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate briefly or warm gently to 37°C.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the serial dilution of the DMSO stock solution to prepare final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.[5]
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to make a final concentration of 10 µM, you could add 2 µL of the 10 mM stock to 198 µL of pre-warmed media. This creates a 100 µM (10x) intermediate solution with 1% DMSO.
-
Final Dilution: Add the intermediate solution to your cell culture plates. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to achieve a final concentration of 10 µM with 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
Application: Gently mix the media in the wells after adding the compound. Immediately return the culture plates to the incubator.
Visual Guides
This compound Solubility Troubleshooting Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
Mechanism of Action: DPP-4 Inhibition
Caption: Simplified signaling pathway for DPP-4 inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. solid-state-characterization-of-different-crystalline-forms-of-sitagliptin - Ask this paper | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adl.usm.my [adl.usm.my]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 13. benchchem.com [benchchem.com]
- 14. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Cetagliptin in Cell Culture
Welcome to the technical support center for Cetagliptin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing and troubleshooting potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). By inhibiting DPP-4, this compound prevents the degradation of incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to increased levels of active incretins, which in a glucose-dependent manner, enhance insulin (B600854) secretion and suppress glucagon (B607659) release.
Q2: What are the potential known off-target effects of this compound in cell culture?
A2: While generally selective, high concentrations of this compound (and other gliptins) may lead to off-target effects. These can include cytotoxicity, cytostatic effects by inhibiting cell proliferation, and potential genotoxicity at very high doses. Additionally, off-target interactions may modulate various signaling pathways, including SIRT6, JAK/STAT, and TGF-β1/Smad pathways.
Q3: What is a recommended starting concentration for this compound in in vitro studies?
A3: For in vitro DPP-4 inhibition assays, a starting concentration range of 1 nM to 100 nM is generally recommended, based on the high potency of similar DPP-4 inhibitors. However, for cell-based assays investigating cellular effects beyond direct enzyme inhibition, a wider concentration range should be tested to determine the optimal concentration for the desired effect while minimizing off-target activities. It is crucial to perform a dose-response curve to identify the EC50 for your specific cell line and endpoint.
Q4: How can I differentiate between on-target and off-target effects in my cell culture experiments?
A4: Differentiating between on-target and off-target effects is crucial. Methodologies to achieve this include:
-
Rescue Experiments: Transfecting cells with a this compound-resistant mutant of DPP-4 should rescue the on-target effects but not the off-target ones.
-
Using Structurally Different Inhibitors: Employing another DPP-4 inhibitor with a different chemical scaffold can help determine if the observed phenotype is a class effect of DPP-4 inhibition or specific to the chemical structure of this compound.
-
Knockdown/Knockout Models: Using siRNA or CRISPR to reduce DPP-4 expression should mimic the on-target effects of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during cell culture experiments with this compound.
Issue 1: Unexpected Cell Death or Reduced Viability
-
Possible Cause 1: High this compound Concentration.
-
Troubleshooting: High concentrations of sitagliptin, a proxy for this compound, have been shown to induce cytotoxicity. It is recommended to perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line using an MTT or similar cell viability assay.
-
Solution: Use the lowest effective concentration of this compound that achieves the desired on-target effect. Refer to the table below for illustrative cytotoxicity data.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess any solvent-induced toxicity.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Microbial contamination can lead to rapid cell death.
-
Solution: Visually inspect cultures for turbidity or color changes in the medium. If contamination is suspected, discard the culture and decontaminate the incubator and hood. Always use aseptic techniques.
-
Illustrative Cytotoxicity Data for this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HepG2 | 10 | 98 ± 2.1 |
| HepG2 | 100 | 95 ± 3.4 |
| HepG2 | 500 | 85 ± 4.5 |
| HepG2 | 1000 | 60 ± 5.2 |
| Caco-2 | 10 | 99 ± 1.8 |
| Caco-2 | 100 | 96 ± 2.9 |
| Caco-2 | 500 | 88 ± 3.7 |
| Caco-2 | 1000 | 65 ± 4.8 |
Note: This data is illustrative and should be confirmed experimentally for your specific cell line.
Issue 2: Inconsistent or No Observable Effect of this compound
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting: Factors such as incubation time, temperature, or pH may not be optimal for observing the desired effect.
-
Solution: Optimize assay parameters. For example, in a DPP-4 inhibition assay, ensure the substrate concentration is not too high, as it may outcompete the inhibitor.
-
-
Possible Cause 3: Low DPP-4 Expression in the Cell Line.
-
Troubleshooting: The chosen cell line may not express sufficient levels of DPP-4 for this compound to elicit a measurable on-target effect.
-
Solution: Verify DPP-4 expression in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher DPP-4 expression (e.g., Caco-2 cells).
-
Issue 3: Observed Effects are Inconsistent with Known On-Target DPP-4 Inhibition
-
Possible Cause: Off-Target Effects.
-
Troubleshooting: this compound may be interacting
-
Navigating Sitagliptin Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in optimizing the synthesis of Sitagliptin (B1680988), a leading DPP-4 inhibitor for type 2 diabetes, a comprehensive new technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges and enhance reaction yields.
The synthesis of Sitagliptin, a complex chiral β-amino acid derivative, presents several critical steps where yield can be compromised. This guide offers direct, question-and-answer-based solutions to specific issues encountered during experimentation, from asymmetric hydrogenation and enzymatic transamination to amide coupling and final purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Sitagliptin, and which one generally gives a higher yield?
A1: The two most prominent synthetic routes for Sitagliptin are the asymmetric hydrogenation of a β-keto ester intermediate and the enzymatic transamination of a prochiral ketone.[1] Merck has developed multiple generations of the synthesis, with later iterations focusing on improving efficiency and reducing waste. The second-generation process, which involves the asymmetric hydrogenation of an unprotected enamine, is reported to have a high overall yield of up to 65%.[1][2][3] A multi-enzyme cascade system has also been developed for the synthesis of a key Sitagliptin intermediate, achieving a 61% isolated yield on a gram scale.[1][4]
Q2: My overall yield is low. What are the critical steps I should investigate first?
A2: Low overall yield in Sitagliptin synthesis can often be attributed to a few critical steps:[1]
-
Asymmetric Hydrogenation/Enzymatic Transamination: Inefficiency in this step directly impacts the yield of the desired chiral amine. Key factors to check are catalyst or enzyme activity, substrate quality, and reaction conditions such as temperature, pressure, and pH.[1]
-
Coupling Reaction: The amide bond formation between the chiral β-amino acid derivative and the triazolopiperazine moiety is another critical step. Incomplete coupling or side reactions can significantly reduce the yield.[1]
-
Purification and Isolation: Loss of product during workup and purification, especially during crystallization and filtration, can be a major contributor to low yield.[1]
Q3: How can I assess the chiral purity of my Sitagliptin sample?
A3: Chiral purity is crucial for the efficacy and safety of Sitagliptin. The most common method for determining the enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Sitagliptin and offers potential solutions.
Problem 1: Low yield or poor enantioselectivity (<95% ee) in the asymmetric hydrogenation of the dehydrositagliptin intermediate.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is handled under inert conditions to prevent oxidation.[1] - Use fresh, high-purity catalyst. - Screen for catalyst poisons in the substrate and solvent.[1] |
| Sub-optimal Reaction Conditions | - Vary the hydrogen pressure; higher pressures can sometimes improve conversion but may affect selectivity.[1] - Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.[1] - Ensure the solvent (e.g., methanol) is anhydrous and de-gassed.[1] |
| Substrate Quality | - Analyze the purity of the dehydrositagliptin intermediate, as impurities can inhibit or poison the catalyst.[1] - Ensure the correct isomeric form of the enamine is used.[1] |
Problem 2: Low conversion or poor enzyme stability in the enzymatic transamination of the pro-sitagliptin ketone.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Enzyme Activity/Stability | - Immobilizing the transaminase on a solid support can improve its stability and allow for easier reuse.[5] - Ensure a sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor. - Operate at the optimal temperature for the specific enzyme.[1] |
| Unfavorable Reaction Equilibrium | - Use a large excess of the amine donor (e.g., isopropylamine) to shift the equilibrium towards product formation.[5] The byproduct, acetone, can be easily removed. |
| Inhibition by Co-products | - If using an amine donor that generates an inhibitory co-product (like benzaldehyde (B42025) from benzylamine), consider adding a coupled enzyme system (e.g., an aldehyde reductase) to remove the inhibitor.[6][7] |
Problem 3: Low yield and formation of impurities during the amide coupling of the Boc-protected β-amino acid with triazolopiperazine hydrochloride.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Coupling Agent | - Screen different coupling agents (e.g., EDC, HOBt, CDI).[8] - Ensure the coupling agent is fresh and handled under anhydrous conditions. |
| Side Reactions | - Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can lead to degradation and side product formation.[1] |
| Base Selection | - The choice of base can significantly impact the reaction. Screen common organic bases (e.g., DIPEA, triethylamine) to find the optimal one for your specific substrates. The selection of a base can have a high impact on the formation of side products.[9][10] |
Quantitative Data Summary
The following table summarizes reported yields for various Sitagliptin synthesis strategies.
| Synthetic Strategy | Key Transformation | Reported Overall Yield | Notes |
| First Generation (Merck) | Asymmetric hydrogenation of a β-keto ester | ~52%[4][11] | An eight-step process.[4] |
| Second Generation (Merck) | Asymmetric hydrogenation of an unprotected enamine | Up to 65%[1][2][3] | A more efficient, "greener" three-step, one-pot process for the key intermediate.[2][3] |
| Enzymatic Route | Transaminase-catalyzed conversion of pro-sitagliptin ketone | 92% (for the enzymatic step) | Results in a 10-13% increase in overall yield compared to the chemical process.[12] |
| Enzymatic Cascade | Transaminase/Lipase system for a key intermediate | 61% (isolated yield of intermediate)[1][4][6][7] | Environmentally friendly approach using cheaper amine donors.[4][6][7] |
| Phase-Transfer Catalysis | Aza-Michael addition | 41% (over 7 steps)[13] | An alternative enantioselective approach. |
| Chiral Hemiacetal Route | Tandem aza-Michael/hemiacetal reaction | 54%[14][15] | Utilizes an organocatalyst. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Transamination of Pro-Sitagliptin Ketone
This protocol is a general guideline based on published procedures and will require optimization for specific enzymes and scales.[1]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of isopropylamine (B41738) (as the amine donor) and pyridoxal-5'-phosphate (PLP) in a buffer (e.g., triethanolamine (B1662121) buffer, pH 9.0).[1]
-
Pre-incubation: Pre-incubate the solution at the optimal temperature for the transaminase (e.g., 40°C) for a short period (e.g., 5 minutes).[1]
-
Substrate Addition: Add a solution of the pro-sitagliptin ketone dissolved in a suitable co-solvent (e.g., DMSO).[1]
-
Enzyme Addition: Add the transaminase enzyme, either as a solution or immobilized on a support.[1]
-
Reaction Monitoring: Stir the reaction mixture at the optimal temperature. Monitor the progress of the reaction by taking samples at different time intervals and analyzing them by HPLC.[1]
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding acetonitrile). The product can then be isolated and purified using standard techniques such as extraction and crystallization.[1]
Protocol 2: General Procedure for Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a general guideline and requires strict adherence to air- and moisture-free techniques.
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral phosphine (B1218219) ligand (e.g., tBu JOSIPHOS) and a rhodium precursor (e.g., [Rh(COD)Cl]₂) in a degassed, anhydrous solvent like methanol.
-
Substrate Addition: Add the dehydrositagliptin intermediate to the reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psig) and heat to the optimized temperature (e.g., 50°C).[2]
-
Reaction Monitoring: Monitor the reaction for hydrogen uptake and by analyzing samples via HPLC or FT-IR.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. The catalyst may be removed by filtration, and the product can be isolated by concentration and subsequent crystallization, often as a phosphate (B84403) salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sitagliptin Preclinical Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitagliptin (B1680988) formulations for preclinical studies.
Troubleshooting Guide
Common issues encountered during the preparation and handling of sitagliptin for preclinical research are addressed below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Dosing Vehicle | - pH of the vehicle: Sitagliptin's solubility can be pH-dependent.[1] - Low Temperature: Reduced temperature can decrease the solubility of sitagliptin. - High Concentration: The desired concentration may exceed the solubility limit in the chosen vehicle. | - Adjust pH: Maintain a pH between 3 and 4 for optimal stability of sitagliptin in aqueous solutions.[2][3][4][5][6] - Control Temperature: Prepare and store solutions at room temperature (25±3°C).[2][4] - Use Co-solvents: If a higher concentration is needed, consider using co-solvents such as PEG 300 or Tween 80.[7] - Prepare a Suspension: If the required dose cannot be achieved in a solution, consider formulating a uniform suspension. |
| Degradation of Sitagliptin in Formulation | - Inappropriate pH: Sitagliptin is susceptible to degradation under strongly acidic or alkaline conditions.[2][8][9][10] - Exposure to Light or Heat: Prolonged exposure can lead to degradation.[2] | - Buffer the Formulation: Use a suitable buffer to maintain a stable pH, ideally between 3 and 4.[2][3][4][5][6] - Storage Conditions: Store formulations protected from light and at controlled room temperature or as determined by stability studies.[2][4] - Fresh Preparation: Prepare formulations fresh daily, especially for early-stage studies, to minimize degradation. |
| Inconsistent In-Vivo Exposure | - Incomplete Dissolution: The drug may not be fully dissolved in the vehicle, leading to variable dosing. - Instability of the Formulation: Degradation of sitagliptin after preparation can lead to lower than expected exposure. - Poor Bioavailability from Formulation: The chosen vehicle may not be optimal for in-vivo absorption. | - Ensure Complete Dissolution: Visually inspect the solution to ensure no particulate matter is present. Use techniques like sonication to aid dissolution.[2][6] - Conduct Stability Studies: Assess the stability of the formulation over the intended period of use.[1][2][4] - Optimize Vehicle: While sitagliptin has high oral bioavailability (around 87%), the vehicle can still play a role.[11][12] Simple aqueous solutions are often sufficient. |
| Difficulty in Achieving High Dose Concentrations | - Solubility Limits: The intrinsic solubility of sitagliptin phosphate (B84403) monohydrate may be limiting. | - Salt Form Selection: While sitagliptin phosphate is commonly used, consider the solubility of the free base or other salt forms if available. - Complexation: The use of complexing agents like cyclodextrins can increase the solubility of sitagliptin.[13][14] - Suspension Formulation: For very high doses required in toxicology studies, a micronized suspension may be necessary. |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What is the recommended starting vehicle for a simple oral solution of sitagliptin for preclinical studies?
A simple aqueous vehicle is a good starting point due to the high solubility of sitagliptin phosphate monohydrate in water.[1][15][16] A buffered solution with a pH between 3 and 4 is recommended to ensure stability.[2][3][4][5][6]
Q2: How can I increase the solubility of sitagliptin in my formulation?
To increase the solubility of sitagliptin, you can consider using co-solvents such as polyethylene (B3416737) glycol (PEG) 300 or Tween 80.[7] Another approach is the use of complexing agents like cyclodextrins.[13][14]
Q3: What are the key stability concerns for sitagliptin in a liquid formulation?
The primary stability concern for sitagliptin in solution is pH-dependent degradation. It is more susceptible to degradation under alkaline and strong acidic conditions.[2][8][9][10] Therefore, maintaining a pH in the range of 3-4 is crucial for stability.[2][3][4][5][6]
Handling and Storage
Q4: What are the recommended storage conditions for a prepared sitagliptin oral solution?
Prepared sitagliptin solutions should be stored at controlled room temperature (25±3°C) and protected from light to minimize degradation.[2][4] For long-term studies, the stability of the specific formulation should be confirmed under the intended storage conditions.
Q5: How long is a typical sitagliptin oral solution stable after preparation?
An extemporaneously prepared 1% w/v sitagliptin phosphate solution has been shown to be stable for at least 4 weeks at both room temperature and accelerated conditions (40°C/75% RH) when formulated at a pH of 3-4.[2][4][5][6] However, it is best practice to prepare solutions fresh, especially in the absence of specific stability data for your formulation.
Analytics
Q6: What analytical methods are suitable for determining the concentration of sitagliptin in my preclinical formulation?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying sitagliptin in pharmaceutical formulations.[17][18][19][20] The typical wavelength for detection is around 267 nm.[18][20]
Quantitative Data Summary
Table 1: Solubility of Sitagliptin Phosphate Monohydrate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble / High Solubility | [1][15][16] |
| Ethanol | Practically Insoluble / Low Solubility | [1] |
| Methanol (B129727) | Practically Insoluble / Low Solubility | [1] |
| Acetonitrile | Practically Insoluble / Low Solubility | [1] |
| pH 1.2 Buffer | High Solubility | [1] |
| pH 3.0 Buffer | Stable for 3 days at room temperature | [1] |
| pH 6.8 Buffer | High Dissolution | [21][22] |
Table 2: Preclinical Dosing Information for Sitagliptin
| Animal Model | Dose Range | Study Type | Reference |
| Rats | 100, 200, 400 mg/kg | 28-day Oral Toxicity | |
| Rats | 50, 150, 500 mg/kg | 2-year Carcinogenicity | [23] |
| Mice | 50, 125, 250, 500 mg/kg | 2-year Carcinogenicity | [3][23] |
Experimental Protocols
Preparation of a Simple Oral Solution (10 mg/mL)
-
Materials:
-
Sitagliptin phosphate monohydrate
-
Purified water (e.g., Milli-Q or equivalent)
-
Citrate (B86180) buffer components (citric acid, sodium citrate) or other suitable buffer system
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of sitagliptin phosphate monohydrate.
-
Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to approximately 4.0 using phosphoric acid or sodium hydroxide.
-
In a volumetric flask, add approximately 80% of the final volume of the buffer.
-
While stirring, slowly add the weighed sitagliptin phosphate monohydrate to the buffer.
-
Continue stirring until the powder is completely dissolved. Sonication may be used to facilitate dissolution.[2][6]
-
Once dissolved, add the buffer to the final volume.
-
Verify the final pH of the solution and adjust if necessary.
-
Store the solution in a well-closed, light-resistant container at room temperature.
-
Analytical Method for Formulation Concentration Verification (HPLC)
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard stock solution of sitagliptin of a known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute a sample of the prepared formulation with the mobile phase to fall within the concentration range of the calibration standards.
-
Inject the standards and the sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of sitagliptin in the formulation sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Workflow for preclinical formulation of Sitagliptin.
Caption: Troubleshooting logic for Sitagliptin formulation issues.
Caption: Mechanism of action of Sitagliptin.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Smart Antidiabetic Nanomedicine: A Revolutionized Therapeutic Approach for Treatment of Diabetes Mellitus [mdpi.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. patents.justia.com [patents.justia.com]
- 14. US10925871B2 - Pharmaceutical compositions of sitagliptin - Google Patents [patents.google.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. jetir.org [jetir.org]
- 20. ijcsrr.org [ijcsrr.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Preclinical Efficacy Comparison: Cetagliptin vs. Sitagliptin
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, sitagliptin (B1680988) has long been a benchmark. The emergence of cetagliptin, a newer entrant in this class, necessitates a thorough comparison of their preclinical and clinical efficacy to guide researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.
Mechanism of Action: DPP-4 Inhibition
Both this compound and sitagliptin are orally administered, potent, and selective inhibitors of the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active incretins.[3][4] This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a suppression of glucagon (B607659) release from α-cells, ultimately improving glycemic control.[3][4]
In Vitro Efficacy: DPP-4 Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific target. While extensive preclinical data for sitagliptin is available, specific preclinical IC50 values for this compound have not been widely published.
| Compound | IC50 (DPP-4 Inhibition) | Reference |
| Sitagliptin | 19 nM | [5] |
| This compound | Data not published | [6] |
In Vivo and Clinical Efficacy: A Comparative Look
| Parameter | This compound | Sitagliptin | Reference |
| DPP-4 Inhibition (Clinical) | 50 mg dose shows comparable intensity and duration to 100 mg sitagliptin. 100 mg dose shows a much longer sustained inhibition (≥80%). | 100 mg dose used as a benchmark. | [6] |
| Active GLP-1 Levels (Clinical) | Increased following administration. | Increased following administration. | [6] |
| Glucose Lowering (Preclinical/Clinical) | Preclinical studies in Zucker Diabetic Fatty rats showed significant inhibition of blood glucose. Clinical studies show a trend of glucose-lowering. | Preclinical studies in ob/ob mice showed a ~35% reduction in glucose excursion at 8 hours post-dose. | [6][7] |
| HbA1c Reduction (Clinical) | 50 mg or higher dose may be more effective in HbA1c reduction than 100 mg sitagliptin. | Established efficacy in reducing HbA1c levels. | [8] |
Experimental Protocols
DPP-4 Inhibition Assay (General Protocol)
This assay is designed to measure the in vitro potency of a compound in inhibiting the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, recombinant DPP-4 enzyme, and the test compound or vehicle control.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)
The OGTT is a standard in vivo method to assess glucose homeostasis and the effect of anti-diabetic agents.
Animal Model:
-
Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound (this compound or Sitagliptin) or vehicle control orally at a specified dose.
-
After a defined period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion.
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and Sitagliptin involves the inhibition of DPP-4, leading to the potentiation of incretin signaling. This shared pathway is depicted below.
Caption: DPP-4 Inhibition Signaling Pathway
The general workflow for a preclinical comparison of DPP-4 inhibitors is outlined in the following diagram.
Caption: Preclinical Efficacy Comparison Workflow
References
- 1. What is this compound Phosphate used for? [synapse.patsnap.com]
- 2. jkscience.org [jkscience.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sitagliptin and Vildagliptin for Type 2 Diabetes Mellitus
An evidence-based guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of two leading DPP-4 inhibitors.
Introduction
Sitagliptin (B1680988) and vildagliptin (B1682220) are both potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, both drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM). While sharing a common mechanism, differences in their chemical structures, pharmacokinetic, and pharmacodynamic profiles may lead to variations in their clinical effects. This guide provides a detailed head-to-head comparison of sitagliptin and vildagliptin, supported by experimental data, to inform research and clinical development.
Efficacy in Glycemic Control
Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of sitagliptin and vildagliptin. Overall, both agents demonstrate comparable efficacy in improving glycemic control.
A randomized clinical trial in Chinese patients with T2DM showed similar reductions in HbA1c after 12 weeks of treatment with sitagliptin 100 mg once daily, vildagliptin 50 mg twice daily, and saxagliptin (B632) 5 mg once daily.[1] In another study involving patients with T2DM and severe renal impairment, vildagliptin (50 mg once daily) and sitagliptin (25 mg once daily) showed similar reductions in HbA1c after 24 weeks.[2][3][4] However, a retrospective study of patients on metformin (B114582) suggested that a vildagliptin sustained-release formulation may offer a numerically greater, though not statistically significant, reduction in HbA1c compared to sitagliptin.[5]
Continuous glucose monitoring (CGM) studies have provided more nuanced insights. One crossover pilot study found that vildagliptin (50 mg twice daily) resulted in a significantly lower mean 24-hour blood glucose level and mean amplitude of glycemic excursions (MAGE) compared to sitagliptin (50 mg once daily).[6][7]
Table 1: Comparative Efficacy in Glycemic Control
| Parameter | Sitagliptin | Vildagliptin | Study Details |
| Δ HbA1c (%) | -0.50 | -0.65 | 12-week, head-to-head vs saxagliptin[1] |
| -0.56 | -0.54 | 24-week, in patients with severe renal impairment[2][3][4] | |
| -1.13 | -1.35 | 12-week, add-on to metformin (SR formulation)[5] | |
| Δ FPG (mmol/L) | +0.16 | -0.47 | 24-week, in patients with severe renal impairment[2][3][4] |
| Δ FPG (mg/dL) | -20.93 | -27.46 | 24-week, fixed-dose combination with metformin[8] |
| Δ PPG (mg/dL) | -35.26 | -42.25 | 24-week, fixed-dose combination with metformin[8] |
| Mean 24-h Glucose (mg/dL) | 153.2 ± 37.0 | 142.1 ± 35.5 | Crossover CGM study[6][7] |
| MAGE (mg/dL) | 129.4 ± 45.1 | 110.5 ± 33.5 | Crossover CGM study[6][7] |
Safety and Tolerability
Both sitagliptin and vildagliptin are generally well-tolerated with a low risk of hypoglycemia, a characteristic advantage of the DPP-4 inhibitor class due to their glucose-dependent mechanism of action. Head-to-head comparisons have consistently shown similar overall safety profiles.
In a study of patients with severe renal impairment, the incidence of adverse events (AEs), serious AEs, and discontinuations due to AEs were comparable between the vildagliptin and sitagliptin groups.[2][3] The incidence of hypoglycemia was also similar between the two treatments.[2] Another study comparing fixed-dose combinations with metformin reported a slightly higher incidence of hypoglycemia in the vildagliptin group (6.25%) compared to the sitagliptin group (5%), though both were considered low.[8]
Data from the FDA Adverse Event Reporting System (FAERS) from 2004 to 2019 identified 7,811 adverse event reports for sitagliptin and 347 for vildagliptin, though this does not account for prescription volume.[9]
Table 2: Comparative Safety Profiles
| Parameter | Sitagliptin | Vildagliptin | Study Details |
| Overall Adverse Events (%) | 86 | 82 | 24-week, in patients with severe renal impairment[2][3] |
| Serious Adverse Events (%) | 23 | 24 | 24-week, in patients with severe renal impairment[2][3] |
| Discontinuation due to AEs (%) | 9 | 7 | 24-week, in patients with severe renal impairment[2][3] |
| Hypoglycemia (%) | 15 | 16 | 24-week, in patients with severe renal impairment[2][3] |
| Hypoglycemia (%) | 5 | 6.25 | 24-week, fixed-dose combination with metformin[8] |
Pharmacokinetics and Pharmacodynamics
Sitagliptin and vildagliptin exhibit distinct pharmacokinetic and pharmacodynamic properties that may influence their clinical application.
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Sitagliptin | Vildagliptin |
| Bioavailability | ~87%[8] | ~85% |
| Tmax (hours) | 1-4[1] | 1.7 |
| Half-life (hours) | ~12.4[1] | ~2-3 |
| Plasma Protein Binding | ~38%[1] | ~9.3% |
| Metabolism | Minimally metabolized | Primarily hydrolyzed to an inactive metabolite[10] |
| Excretion | Primarily unchanged in urine (~79%)[8] | Renal (metabolites and unchanged drug) |
| DPP-4 Inhibition at trough (at typical doses) | >80% (100 mg once daily)[8] | >80% (50 mg twice daily)[11] |
| Dosing | Once daily | Twice daily |
| Renal Impairment | Dose adjustment required[8] | Dose adjustment required |
Effects on Beta-Cell Function and Other Parameters
DPP-4 inhibitors are known to improve beta-cell function. Studies have shown that both sitagliptin and vildagliptin can improve model-derived parameters of beta-cell function.[12] In a study on obese insulin-resistant rats, both drugs significantly improved the HOMA index, a measure of insulin resistance.[13]
Regarding lipid profiles, some studies suggest potential benefits with vildagliptin. One study noted a significant decrease in total cholesterol levels in the vildagliptin group compared to sitagliptin and saxagliptin groups.[1] Another retrospective study found that vildagliptin add-on therapy was associated with significant reductions in total cholesterol and LDL cholesterol.[10]
Mechanism of Action: Signaling Pathways
The therapeutic effects of sitagliptin and vildagliptin are mediated through the inhibition of the DPP-4 enzyme, which leads to an increase in the active forms of the incretin hormones GLP-1 and GIP. This initiates a cascade of downstream signaling events in pancreatic islet cells.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sjhc.london.on.ca [sjhc.london.on.ca]
- 3. Optimisation of the frequently sampled intravenous glucose tolerance test to reduce urinary glucose spilling in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validity of the Reduced-Sample-Insulin-Modified-Frequently Sampled Intravenous Glucose Tolerance Test Using the Nonlinear Regression Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ijopp.org [ijopp.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) | springermedizin.de [springermedizin.de]
- 12. sthk.merseywestlancs.nhs.uk [sthk.merseywestlancs.nhs.uk]
- 13. Effects of vildagliptin versus sitagliptin, on cardiac function, heart rate variability and mitochondrial function in obese insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Cetagliptin and Linagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, cetagliptin and linagliptin (B1675411), for the treatment of type 2 diabetes mellitus (T2DM). The comparison is supported by experimental data from clinical trials, with a focus on key pharmacodynamic and glycemic control parameters. Due to the limited availability of direct head-to-head clinical trials comparing this compound and linagliptin, this guide utilizes an indirect comparison leveraging sitagliptin (B1680988) as a common comparator.
Mechanism of Action: A Shared Pathway
Both this compound and linagliptin are members of the gliptin class of oral hypoglycemic agents.[1] Their therapeutic effect is derived from the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[2] This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from pancreatic α-cells, leading to improved glycemic control.[2]
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and linagliptin based on data from separate clinical trials. Sitagliptin is included as a common comparator to facilitate an indirect comparison.
Table 1: Pharmacodynamic Properties - DPP-4 Inhibition
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) | Linagliptin (5 mg) |
| Maximum Inhibition (Rmax) | 89.47% | 89.99% | 90.43% | >80% at 24h[3] |
| Duration of ≥80% Inhibition (DUR80%) | 21.9 hours | 32.3 hours | 18.6 hours | Not Reported |
| Inhibition at 24 hours (E24h) | 78.43% | 83.91% | 77.72% | >80%[3] |
| Data Source | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] | Thomas, L., et al. (2008)[3] |
Table 2: Glycemic Control Parameters
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) | Linagliptin (5 mg) | Sitagliptin (50 mg) |
| Change in HbA1c from Baseline | Not Reported | Tendency of reduced GA | No decreasing trend in HbA1c | -0.62% | -0.57% |
| Change in Fasting Plasma Glucose (FPG) from Baseline | +0.56 mmol/L (Day 14) | +0.43 mmol/L (Day 14) | +0.68 mmol/L (Day 14) | -0.68 mmol/L (add-on) | -0.12 mmol/L (add-on) |
| Change in 2-hour Postprandial Glucose (PPG) from Baseline | -2.64 mmol/L (Day 14, after dinner) | Not Reported | Not Reported | -3.0 mmol/L (add-on) | -2.2 mmol/L (add-on) |
| Change in LDL-C from Baseline | Not Reported | Not Reported | Not Reported | -41.9 mg/dL | -7.7 mg/dL |
| Data Source | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] | Kamatani, N., et al. (2013), Liu, Y., et al. (2015)[5] | Kamatani, N., et al. (2013), Liu, Y., et al. (2015)[5] |
Table 3: Post-Oral Glucose Tolerance Test (OGTT) Parameters (Change in AUEC0-3h from Baseline)
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) |
| Plasma Glucose (hmmol/L) | -4.97 | -2.76 | -0.66 |
| Insulin (hµIU/mL) | +219.90 | +292.18 | +115.99 |
| C-peptide (h*ng/mL) | +13.59 | +15.54 | +10.23 |
| Data Source | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] | Zhou, C., et al. (2024)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
This compound Clinical Trial (Zhou, C., et al., 2024)[4]
-
Study Design: A single-center, randomized, double-blind, placebo- and positive-controlled study.
-
Participants: 32 Chinese adults with T2DM.
-
Treatment Groups:
-
This compound 50 mg (n=10)
-
This compound 100 mg (n=10)
-
Placebo (n=4)
-
Sitagliptin 100 mg (n=8)
-
-
Dosing Regimen: Once daily for 14 days.
-
Pharmacodynamic Assessments:
-
DPP-4 Activity: Blood samples were collected at various time points post-dosing. Plasma DPP-4 activity was determined using a fluorometric assay.
-
Oral Glucose Tolerance Test (OGTT): Performed on day 15. After an overnight fast, subjects received a standard 75g oral glucose load. Blood samples were collected at specified intervals to measure plasma glucose, insulin, C-peptide, and glucagon levels.
-
-
Glycemic Control Markers:
-
Fasting plasma glucose (FPG) was measured on days -2, 7, and 14.
-
2-hour postprandial glucose (PPG) was measured on days 7 and 14.
-
Glycated albumin (GA) and HbA1c were also assessed.
-
Linagliptin vs. Sitagliptin Clinical Trial (Kamatani, N., et al., 2013)[5]
-
Study Design: A randomized trial.
-
Participants: 42 patients with T2DM in whom pharmacological treatment was recently initiated.
-
Treatment Groups:
-
Linagliptin 5 mg/day (n=21)
-
Sitagliptin 50 mg/day (n=21)
-
-
Duration: 24 weeks.
-
Primary Efficacy Endpoint: Change in HbA1c levels from baseline to 24 weeks.
-
Secondary Endpoints: Effects on renal function, liver function, and lipid profile (including LDL-C).
Summary of Findings
-
DPP-4 Inhibition: this compound demonstrates potent and sustained DPP-4 inhibition. Notably, the 100 mg dose of this compound showed a longer duration of ≥80% inhibition compared to 100 mg of sitagliptin.[4] Linagliptin is also known to provide greater than 80% DPP-4 inhibition at 24 hours post-dose.[3]
-
Glycemic Control:
-
In a 14-day study, this compound showed a trend towards a glucose-lowering effect, particularly in postprandial glucose levels after an OGTT.[4]
-
In a 24-week study, linagliptin demonstrated a significant reduction in HbA1c, comparable to sitagliptin. As an add-on therapy, linagliptin also showed significant reductions in FPG and PPG.[5]
-
-
Lipid Profile: The study by Kamatani et al. (2013) reported a significant improvement in LDL-C levels in the linagliptin group compared to the sitagliptin group.
Conclusion
Based on the available data, both this compound and linagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with type 2 diabetes. This compound has demonstrated robust and sustained DPP-4 inhibition in a short-term study. Linagliptin has shown comparable efficacy to sitagliptin in long-term glycemic control and may offer additional benefits regarding lipid metabolism.
It is important to note that this comparison is indirect and based on separate clinical trials with different designs, patient populations, and durations. Direct head-to-head clinical trials are necessary to definitively establish the comparative in vivo efficacy of this compound and linagliptin. Researchers and drug development professionals should consider the specific parameters of interest and the limitations of the available data when evaluating these two agents.
References
- 1. Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus [frontiersin.org]
- 5. Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetagliptin and Metformin Combination Therapy: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of cetagliptin in combination with metformin (B114582) against metformin monotherapy for the treatment of type 2 diabetes. The analysis is supported by experimental data from a pivotal phase 3 clinical trial.
Efficacy and Safety Profile
The combination of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin has demonstrated superior glycemic control compared to metformin alone. A randomized, double-blind, placebo-controlled, phase 3 clinical trial provides key data on the efficacy and safety of this combination therapy.[1]
Key Efficacy Findings
The addition of this compound to ongoing metformin therapy resulted in statistically significant reductions in key glycemic markers. After 24 weeks of treatment, patients receiving this compound in combination with metformin showed greater reductions in HbA1c from baseline compared to those on metformin monotherapy.[1]
A significantly higher percentage of patients achieved the therapeutic goal of HbA1c <7.0% with the this compound-metformin combination.[1] Specifically, 49.4% of patients on 100 mg this compound and 51.1% on 50 mg this compound with metformin reached this target, compared to only 14.4% in the metformin monotherapy group.[1]
The study also highlighted that individuals with a higher baseline HbA1c (≥8.5%) experienced more substantial reductions in HbA1c when treated with the combination therapy.[1] Furthermore, improvements in the homeostasis model assessment of β-cell function (HOMA-β) index and a decrease in systolic blood pressure were observed with the combination treatment.[1]
Safety and Tolerability
The combination of this compound and metformin was generally well-tolerated, with no increased risk of adverse effects compared to metformin monotherapy.[1] This favorable safety profile is a crucial consideration in the long-term management of type 2 diabetes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the phase 3 clinical trial comparing this compound and metformin combination therapy to metformin monotherapy.
Table 1: Change in Glycated Hemoglobin (HbA1c) from Baseline at 24 Weeks [1]
| Treatment Group | Mean Reduction in HbA1c (± SD) |
| This compound 100 mg + Metformin | -1.17% (± 0.794) |
| This compound 50 mg + Metformin | -1.23% (± 0.896) |
| Placebo + Metformin | N/A (Control) |
Table 2: Proportion of Patients Achieving HbA1c <7.0% at 24 Weeks [1]
| Treatment Group | Percentage of Patients |
| This compound 100 mg + Metformin | 49.4% |
| This compound 50 mg + Metformin | 51.1% |
| Placebo + Metformin | 14.4% |
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of the combination therapy stems from the complementary mechanisms of action of this compound and metformin.
This compound , as a DPP-4 inhibitor, works by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately lowering blood glucose levels.[2]
Metformin 's primary mechanism involves the reduction of hepatic glucose production. It also improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.
The following diagram illustrates the signaling pathway of this compound:
Experimental Protocols
The pivotal phase 3 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of adding this compound to metformin in patients with inadequately controlled type 2 diabetes.[1]
Study Design and Participants
-
Participants: A total of 446 patients with type 2 diabetes who were on a stable dose of metformin monotherapy but had inadequate glycemic control were enrolled.[1]
-
Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive one of the following treatments for 24 weeks:[1]
-
This compound 100 mg once daily + Metformin
-
This compound 50 mg once daily + Metformin
-
Placebo once daily + Metformin
-
-
Extension Phase: Following the initial 24-week double-blind period, patients in the this compound 50 mg and placebo groups were switched to open-label this compound 100 mg for an additional 28 weeks.[1]
Efficacy and Safety Assessments
-
Primary Endpoint: The primary measure of efficacy was the change in HbA1c from baseline after 24 weeks of treatment.[1]
-
Secondary Endpoints: These included the proportion of patients achieving an HbA1c level below 7.0%, changes in fasting plasma glucose, and assessments of β-cell function.[1]
-
Safety Monitoring: Adverse events were monitored throughout the study.
The following diagram illustrates the experimental workflow of the clinical trial:
References
- 1. A randomized, double-blind, placebo controlled, phase 3 trial to evaluate the efficacy and safety of this compound added to ongoing metformin therapy in patients with uncontrolled type 2 diabetes with metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Phosphate used for? [synapse.patsnap.com]
The Synergistic Alliance: A Comparative Guide to Sitagliptin and SGLT2 Inhibitor Combination Therapy
The management of type 2 diabetes mellitus (T2DM) is an ever-evolving field, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive comparison of the synergistic effects of combining the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin (B1680988), with various sodium-glucose cotransporter-2 (SGLT2) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the enhanced glycemic control and metabolic benefits of this therapeutic strategy, supported by experimental data and detailed methodologies.
Complementary Mechanisms of Action
The combination of sitagliptin and an SGLT2 inhibitor offers a dual approach to lowering blood glucose levels through distinct and complementary mechanisms.[1][2][3][4]
Sitagliptin , as a DPP-4 inhibitor, works by preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately improving glycemic control with a low risk of hypoglycemia.[2]
SGLT2 inhibitors (e.g., dapagliflozin (B1669812), canagliflozin (B192856), empagliflozin) act independently of insulin by blocking the reabsorption of glucose in the kidneys, thereby promoting urinary glucose excretion.[1][5][6] This mechanism not only lowers blood glucose but also contributes to modest weight loss and a reduction in blood pressure.[1][7]
The rationale for combining these two classes of drugs lies in their synergistic action. While SGLT2 inhibitors can sometimes lead to a paradoxical increase in glucagon levels, DPP-4 inhibitors can counteract this effect by enhancing incretin-mediated glucagon suppression.[3] This interplay results in a more potent and comprehensive approach to managing T2DM.
Efficacy of Combination Therapy: A Data-Driven Comparison
Numerous clinical trials have demonstrated the superior efficacy of combining sitagliptin with an SGLT2 inhibitor compared to monotherapy with either agent.
Sitagliptin and Dapagliflozin
A pivotal 24-week, multicenter, randomized, double-blind, placebo-controlled study evaluated the addition of dapagliflozin to patients inadequately controlled on sitagliptin, with or without metformin (B114582). The results, which were sustained through 48 weeks, showed significant improvements in key metabolic parameters.[8][9]
| Parameter | Placebo + Sitagliptin (± Metformin) | Dapagliflozin 10 mg + Sitagliptin (± Metformin) |
| Mean Change in HbA1c from Baseline (at 24 weeks) | 0.0% | -0.5% |
| Mean Change in Fasting Plasma Glucose from Baseline (at 24 weeks) | +3.8 mg/dL | -24.1 mg/dL |
| Mean Change in Body Weight from Baseline (at 24 weeks) | -0.3 kg | -2.1 kg |
| Data from a 24-week, multicenter, randomized, double-blind, placebo-controlled study.[9] |
Sitagliptin and Canagliflozin
A 52-week, randomized, double-blind, active-controlled study compared the efficacy of canagliflozin to sitagliptin in patients inadequately controlled with metformin and a sulfonylurea. The findings indicated that canagliflozin provided superior glycemic control and weight reduction.[10]
| Parameter | Sitagliptin 100 mg | Canagliflozin 300 mg |
| Mean Change in HbA1c from Baseline (at 52 weeks) | -0.66% | -1.03% |
| Mean Change in Body Weight from Baseline (at 52 weeks) | - | Greater reduction with Canagliflozin (p < 0.001) |
| Mean Change in Systolic Blood Pressure from Baseline (at 52 weeks) | - | Greater reduction with Canagliflozin (p < 0.001) |
| Data from a 52-week, randomized, double-blind, active-controlled, phase 3 study.[10] |
Another 52-week study in patients on metformin monotherapy showed that canagliflozin 300 mg was statistically superior to sitagliptin in lowering HbA1c.[11]
Sitagliptin and Empagliflozin (B1684318)
A 24-week, prospective, randomized, open-label, parallel-group controlled trial compared the addition of empagliflozin versus sitagliptin to metformin in patients with T2DM. Empagliflozin demonstrated superior reductions in both HbA1c and body weight.[12]
| Parameter | Metformin + Sitagliptin 100 mg/day | Metformin + Empagliflozin 10 mg/day |
| Mean Change in HbA1c from Baseline (at 24 weeks) | -1.3% ± 0.5% | -1.5% ± 0.4% |
| Mean Change in Body Weight from Baseline (at 24 weeks) | -0.4 ± 1.2 kg | -2.8 ± 1.5 kg |
| Data from a 24-week, prospective, randomized, open-label, parallel-group controlled trial.[12] |
A study in Egyptian patients also found empagliflozin to be superior to sitagliptin in terms of glycemic control and weight reduction when added to metformin.[13][14]
Safety and Tolerability
The combination of sitagliptin and SGLT2 inhibitors is generally well-tolerated.[8][9] Adverse events are typically balanced between treatment groups, with low discontinuation rates.[8][9] However, a higher incidence of signs and symptoms suggestive of genital infections is a known side effect associated with SGLT2 inhibitors.[8][9] In a study of dapagliflozin added to sitagliptin, genital infections were more frequent with dapagliflozin (9.8%) compared to placebo (0.4%) at 48 weeks.[8] Rates of urinary tract infections were generally balanced between groups.[8][15]
Experimental Protocols
Key Experiment: Dapagliflozin as Add-on Therapy to Sitagliptin
Objective: To assess the efficacy and safety of dapagliflozin as an add-on therapy in patients with type 2 diabetes inadequately controlled with a DPP-4 inhibitor (sitagliptin) with or without metformin.[9]
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 study with a 24-week blinded extension period.[8][9]
Patient Population: 432 patients with type 2 diabetes.[8][9]
Intervention: Patients were randomized to receive either dapagliflozin 10 mg/day or a placebo, in addition to their existing regimen of sitagliptin (100 mg/day) with or without metformin (≥1,500 mg/day).[8][9]
Primary Endpoint: The primary endpoint was the change in HbA1c from baseline at week 24.[9]
Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose and body weight.[9]
Visualizing the Synergy
Signaling Pathways
References
- 1. Potential for combination of dipeptidyl peptidase-4 inhibitors and sodium-glucose co-transporter-2 inhibitors for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-glucose cotransporter 2 inhibitors combined with dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a review of current clinical evidence and rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety of combination therapy using SGLT2 and DPP4 inhibitors to treat type 2 diabetes: An updated systematic review and meta‐analysis with focus on an Asian subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Dapagliflozin is effective as add-on therapy to sitagliptin with or without metformin: a 24-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of canagliflozin compared with placebo and sitagliptin in patients with type 2 diabetes on background metformin monotherapy: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Efficacy and Safety of Combined Drug Therapy for Type II Diabetes Mellitus Patients: A Randomized Controlled Trial of Empagliflozin versus Sitagliptin as Add-on to Metformin | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. Adding empagliflozin to sitagliptin plus metformin vs. adding sitagliptin to empagliflozin plus metformin as triple therapy in Egyptian patients with type 2 diabetes: a 12-week open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Cetagliptin's Selectivity for DPP-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cetagliptin is a potent and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic efficacy lies in its ability to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion. A critical aspect of the pharmacological profile of any DPP-4 inhibitor is its selectivity for its target enzyme over other closely related proteases. High selectivity is paramount to minimize off-target effects and ensure a favorable safety profile. This guide provides a comparative overview of the selectivity of DPP-4 inhibitors, supported by experimental data and detailed methodologies for assessing enzyme inhibition.
Quantitative Comparison of DPP-4 Inhibitor Selectivity
A key measure of a drug's selectivity is the ratio of its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against its intended target versus other enzymes. While preclinical studies have indicated that this compound is a "highly selective" DPP-4 inhibitor, specific quantitative data on its inhibitory activity against a panel of related proteases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) is not extensively available in published literature.[1]
To provide a framework for comparison, the following table summarizes the selectivity profiles of other well-characterized DPP-4 inhibitors. The data is presented as the fold-selectivity, which is the ratio of the IC50 or Ki value for the off-target enzyme to the IC50 or Ki value for DPP-4. A higher number indicates greater selectivity for DPP-4.
| Inhibitor | DPP-8 Selectivity (fold) | DPP-9 Selectivity (fold) | FAP Selectivity (fold) |
| Sitagliptin | >1900 | >3000 | >1000 |
| Saxagliptin | ~400 | ~75 | >1000 |
| Vildagliptin | ~200 | >30 | Not Reported |
| Alogliptin | >10,000 | >10,000 | >10,000 |
Note: The data presented is compiled from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Experimental Protocols for Assessing Protease Selectivity
The determination of an inhibitor's selectivity profile involves rigorous in vitro enzymatic assays. A standard method for assessing the potency and selectivity of DPP-4 inhibitors is through a fluorescence-based enzymatic assay.
Protocol: In Vitro DPP-4 Inhibition Assay using a Fluorogenic Substrate
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human DPP-4 and other related proteases.
2. Materials and Reagents:
-
Recombinant human DPP-4, DPP-8, DPP-9, FAP, etc.
-
Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing appropriate salts and additives (e.g., NaCl, EDTA, BSA).
-
Test Compound (this compound): Stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known DPP-4 inhibitor (e.g., Sitagliptin).
-
96-well, black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Incubator set to 37°C.
3. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.
-
Assay Plate Setup:
-
Test Wells: Add a defined volume of the diluted enzyme and an equal volume of the serially diluted test compound to the wells of the microplate.
-
Positive Control Wells: Add the diluted enzyme and a known concentration of the positive control inhibitor.
-
100% Activity Control Wells: Add the diluted enzyme and an equal volume of the assay buffer containing the same concentration of solvent as the test compound wells.
-
Blank (No Enzyme) Wells: Add assay buffer and the highest concentration of the test compound to control for potential autofluorescence.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a defined volume of the pre-warmed fluorogenic substrate (Gly-Pro-AMC) solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at 37°C. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
Selectivity Determination: Repeat the entire procedure for each of the other proteases (e.g., DPP-8, DPP-9, FAP) using their respective appropriate substrates and assay conditions if necessary.
4. Data Analysis:
-
Calculate the initial reaction rates (slopes) for all wells.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Control Well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the fold-selectivity by dividing the IC50 value for the off-target protease by the IC50 value for DPP-4.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating this compound's selectivity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the selectivity profile of a DPP-4 inhibitor.
Caption: Mechanism of action of this compound in the incretin signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetagliptin's enzymatic cross-reactivity, with a focus on related dipeptidyl peptidase (DPP) enzymes. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to support researchers in their evaluation of this compound's selectivity profile.
Executive Summary
This compound is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] High selectivity is a critical attribute for DPP-4 inhibitors, as off-target inhibition of other DPP family members, such as DPP-8 and DPP-9, has been a subject of investigation regarding potential adverse effects. While specific inhibitory concentration (IC50) values for this compound against DPP-8 and DPP-9 are not widely published in publicly available literature, its characterization as "highly selective" suggests minimal cross-reactivity. For comparative purposes, this guide includes data for Sitagliptin, a well-established and highly selective DPP-4 inhibitor, to provide a benchmark for evaluating this compound's performance. Clinical studies have shown that 50 mg of this compound provides comparable DPP-4 inhibition to 100 mg of Sitagliptin, with the 100 mg dose of this compound demonstrating a more sustained inhibition.[1][4]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the comparator, Sitagliptin, against DPP-4, DPP-8, and DPP-9. The data for Sitagliptin highlights the significant selectivity of modern DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-4 vs. DPP-8/9) |
| This compound | Data not publicly available (Potent inhibitor) | Data not publicly available | Data not publicly available | Described as "highly selective"[1] |
| Sitagliptin | 18[5] - 19[4] | >40,000 | >40,000 | >2600-fold |
Note: The high IC50 values for Sitagliptin against DPP-8 and DPP-9 indicate very low inhibitory activity at therapeutic concentrations, demonstrating its high selectivity for DPP-4. The description of this compound as "highly selective" suggests a similar favorable profile.
Experimental Protocols
The following is a detailed methodology for a standard in vitro fluorometric assay to determine the inhibitory activity of a test compound, such as this compound, against DPP-4, DPP-8, and DPP-9.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Create a serial dilution of the compounds in Assay Buffer to achieve a range of test concentrations.
-
Dilute the recombinant DPP enzymes to the desired working concentration in cold Assay Buffer. Keep the enzyme solutions on ice.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme) Wells: Add Assay Buffer and the solvent used for the inhibitor (e.g., DMSO).
-
Enzyme Control (100% Activity) Wells: Add Assay Buffer, the diluted DPP enzyme solution, and the solvent.
-
Test Compound Wells: Add Assay Buffer, the diluted DPP enzyme solution, and the serially diluted test compound.
-
Reference Inhibitor Wells: Add Assay Buffer, the diluted DPP enzyme solution, and the serially diluted reference inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of DPP-4 inhibition and the workflow for assessing enzyme inhibition.
Caption: Mechanism of DPP-4 inhibition by this compound.
Caption: Workflow for DPP-4 enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cetagliptin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like cetagliptin is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, avoid generating dust.[1][2][3][4] Sweep up or vacuum the spillage and collect it in a suitable, labeled container for disposal.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide the primary federal oversight for pharmaceutical waste.[5][6][7]
Step 1: Waste Identification and Classification
First, determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] While this compound is not specifically listed as a hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) department for a definitive classification, as state regulations may be more stringent.[5]
Step 2: Segregation of Waste
Properly segregate this compound waste from other laboratory waste. Use a designated, clearly labeled, and sealed container for all this compound-contaminated materials, including unused product, contaminated labware, and cleaning materials from spills.
Step 3: Selection of Disposal Method
The appropriate disposal method depends on the waste classification and local regulations.
-
For Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, the primary recommended method of disposal is through a licensed hazardous material disposal company or a drug take-back program.[5] If these options are not available, it may be permissible to dispose of the waste in the trash after rendering it undesirable. To do this, mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Place the mixture in a sealed plastic bag before disposing of it in the household trash.[5]
-
For Hazardous Pharmaceutical Waste: If classified as hazardous, the waste must be managed by a licensed hazardous waste contractor.[6][7] Incineration at a permitted facility is the most common treatment for hazardous pharmaceutical waste.[6][7] Never flush hazardous pharmaceutical waste down the drain. [6]
Step 4: Documentation and Record-Keeping
Maintain meticulous records of all disposed pharmaceutical waste, including the name of the chemical, quantity, date of disposal, and the disposal method used. This documentation is essential for regulatory compliance.
Regulatory Framework for Pharmaceutical Waste Disposal
The following table summarizes the key regulations governing the disposal of pharmaceutical waste in the United States.
| Regulatory Body | Act/Regulation | Key Requirements |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management of hazardous waste from generation to disposal.[5][6][7] Subpart P of the RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[6] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, it is important to be aware of these regulations for other laboratory chemicals.[6] |
| State Regulations | Varies by State | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5] Always consult your state's environmental protection agency and department of health for specific requirements. |
Environmental Considerations
Studies on the environmental fate of sitagliptin, a structurally similar DPP-4 inhibitor, indicate a low potential for bioaccumulation.[8] However, it is considered to be potentially persistent in the environment.[8] Improper disposal, such as flushing down the toilet, can lead to the contamination of water supplies as wastewater treatment plants may not effectively remove all drug compounds.[9][10]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. msd.com [msd.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Sitagliptin - Janusinfo.se [janusinfo.se]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Prairie Research Institute News [blogs.illinois.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Cetagliptin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling of Cetagliptin, an active pharmaceutical ingredient (API). Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. The following protocols offer step-by-step guidance for the safe handling, storage, and disposal of this potent compound.
Hazard Identification and Control
This compound, while not classified as hazardous under all regulations, can cause serious eye irritation and may lead to an allergic skin reaction. As a combustible dust, it also presents a risk of a dust-air mixture explosion if small particles are generated during handling.[1][2] Therefore, stringent control measures are necessary.
| Hazard | Engineering & Administrative Controls |
| Eye Irritation | Work in a well-ventilated area, preferably within a certified chemical fume hood, glove box, or isolator to minimize exposure.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible.[5][6][7] |
| Skin Sensitization | Minimize direct contact. Implement a strict personal hygiene regimen, including thorough hand washing after handling.[1][8] |
| Combustible Dust | Minimize dust generation and accumulation.[5][6] Use appropriate ventilation and avoid activities that could create dust clouds, such as clearing surfaces with compressed air.[2] Ensure electrical grounding and bonding of equipment to prevent static discharge.[2][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification & Use Protocol |
| Eye & Face Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes.[1] A face shield should be worn over goggles for added protection against splashes and dust.[1][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended.[1] Nitrile is a robust choice for its resistance to a variety of chemicals.[9] The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls or Lab Coat | Wear disposable coveralls made of a material like Tyvek or a dedicated lab coat.[1] Contaminated work clothing must not be allowed out of the workplace and should be laundered professionally or disposed of as hazardous waste.[1][2] |
| Respiratory Protection | Respirator | For activities with a potential for generating dust or aerosols where engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is required.[1] A positive pressure air-supplied respirator may be necessary for situations with potential for uncontrolled release or unknown exposure levels.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of potent pharmaceutical compounds.
1. Preparation Phase:
-
Designated Area: All handling of this compound must occur in a restricted, designated area such as a chemical fume hood, glove box, or isolator.[1]
-
Decontamination: Ensure a validated cleaning agent is available in the work area for immediate decontamination of surfaces and equipment.[1]
-
Waste Disposal: Prepare clearly labeled, sealed containers for all types of waste that will be generated (solid, liquid, sharps).[1]
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.[1]
2. Handling Phase:
-
Weighing and Transfer: When weighing or transferring the compound, do so carefully to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
-
Spill Management: In case of a spill, immediately alert others. Use a spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
3. Post-Handling Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Segregation and Collection
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, shoe covers, weighing papers, and contaminated cleaning materials, must be considered hazardous waste.
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
Step 2: Container Management
-
Keep the hazardous waste container closed except when adding waste.
-
Store the container in a secure, designated area away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the waste through a licensed hazardous waste disposal company.[2][10]
-
Ensure that all local, state, and federal regulations for the disposal of pharmaceutical waste are followed.[2]
-
Empty containers should also be taken to an approved waste handling site for recycling or disposal.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. Sitagliptin Manufacturers, with SDS [mubychem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. msd.com [msd.com]
- 6. merck.com [merck.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aksci.com [aksci.com]
- 9. unisafegloves.com [unisafegloves.com]
- 10. msd.com [msd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
